4-Ethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62015. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-2-7-3-5-8(9)6-4-7/h3-6H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXZRAXKKNUKRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022066 | |
| Record name | 4-Ethylaniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-16-2 | |
| Record name | 4-Ethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Ethylaniline | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-ETHYLANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-ethyl- | |
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| Record name | 4-Ethylaniline | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-ETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHX72W1ZQV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Ethylaniline from Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-ethylaniline, a key intermediate in the pharmaceutical and dye industries. The synthesis is a two-step process involving the nitration of ethylbenzene followed by the reduction of the para-isomer of the resulting nitroethylbenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this synthetic route.
Overview of the Synthetic Pathway
The synthesis of this compound from ethylbenzene proceeds through two primary chemical transformations:
-
Electrophilic Aromatic Substitution (Nitration): Ethylbenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring. This reaction yields a mixture of ortho-, meta-, and para-nitroethylbenzene isomers.
-
Reduction of the Nitro Group: The para-nitroethylbenzene isomer is then selectively reduced to the corresponding amine, this compound (-NH₂). This reduction can be achieved through various methods, including catalytic hydrogenation or the use of reducing metals in an acidic medium.
Caption: Overall synthetic pathway for this compound from ethylbenzene.
Step 1: Nitration of Ethylbenzene
The nitration of ethylbenzene is a classic example of an electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-directing substituent, meaning it increases the rate of reaction compared to benzene and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to itself.
Regioselectivity
The ethyl group's directing effect is primarily due to its electron-donating inductive effect and hyperconjugation, which stabilize the carbocation intermediates formed during ortho and para attack. Steric hindrance from the ethyl group slightly disfavors substitution at the ortho positions, leading to a higher proportion of the para isomer.
Quantitative Data: Isomer Distribution
The table below summarizes the typical isomer distribution for the nitration of ethylbenzene under standard mixed-acid conditions.
| Isomer | Percentage (%) |
| ortho-Nitroethylbenzene | ~35-45% |
| meta-Nitroethylbenzene | ~2-5% |
| para-Nitroethylbenzene | ~50-60% |
Note: The exact isomer distribution can be influenced by reaction temperature and the specific nitrating agent used.
Experimental Protocol: Mixed-Acid Nitration
This protocol describes a standard laboratory procedure for the nitration of ethylbenzene using a mixture of concentrated nitric and sulfuric acids.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)
-
Dichloromethane or Diethyl Ether (for extraction)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Beakers
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid. While stirring, add an equimolar amount of concentrated nitric acid dropwise, ensuring the temperature remains below 10°C.
-
Nitration Reaction: To the chilled and stirred nitrating mixture, add ethylbenzene dropwise from a dropping funnel at a rate that maintains the reaction temperature below 15°C. After the addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Workup: Carefully pour the reaction mixture onto crushed ice with stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Extract the product into dichloromethane or diethyl ether. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and remove the solvent using a rotary evaporator.
Caption: Experimental workflow for the nitration of ethylbenzene.
Separation of Isomers
The resulting mixture of nitroethylbenzene isomers is typically separated by fractional distillation under reduced pressure. The boiling points of the ortho and para isomers are sufficiently different to allow for effective separation.
| Compound | Boiling Point (°C at 760 mmHg) |
| o-Nitroethylbenzene | ~227-228 |
| p-Nitroethylbenzene | ~245-246 |
Step 2: Reduction of p-Nitroethylbenzene to this compound
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with the choice often depending on factors such as cost, scale, and the presence of other functional groups.
Reduction Methods and Quantitative Data
The following table summarizes common methods for the reduction of p-nitroethylbenzene and their typical yields.
| Reduction Method | Reagents and Conditions | Typical Yield of this compound (%) |
| Catalytic Hydrogenation | H₂ gas, Pd/C or PtO₂ catalyst, Ethanol or Acetic Acid solvent | >95% |
| Iron in Acidic Medium (Béchamp Reduction) | Fe powder, HCl or Acetic Acid, Ethanol/Water solvent, reflux | 85-95% |
| Stannous Chloride (SnCl₂) Reduction | SnCl₂, concentrated HCl, Ethanol solvent, reflux | 90-98% |
Experimental Protocols
Materials:
-
p-Nitroethylbenzene
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
Equipment:
-
Parr hydrogenator or a flask equipped with a balloon filled with hydrogen
-
Magnetic stirrer and stir bar
-
Filter apparatus (e.g., Celite pad)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve p-nitroethylbenzene in ethanol or ethyl acetate. Add a catalytic amount of Pd/C.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield this compound.
Materials:
-
p-Nitroethylbenzene
-
Iron powder
-
Concentrated Hydrochloric Acid or Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Hydroxide solution (e.g., 2 M)
-
Dichloromethane or Diethyl Ether
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-nitroethylbenzene, ethanol, and water. Add iron powder with vigorous stirring.
-
Reduction: Heat the mixture to reflux and then add concentrated hydrochloric acid or glacial acetic acid dropwise. Continue refluxing until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and filter to remove excess iron.
-
Isolation: Make the filtrate basic with a sodium hydroxide solution. Extract the this compound into dichloromethane or diethyl ether. Dry the organic layer and remove the solvent to obtain the crude product.
Caption: Logical considerations for choosing a reduction method.
Purification of this compound
The crude this compound obtained from the reduction step can be purified by vacuum distillation.[1][2][3] Recrystallization of a solid derivative, such as the acetylated product, can also be employed for high-purity applications.[4]
Experimental Protocol: Vacuum Distillation
Procedure:
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum and begin heating.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is approximately 216°C at atmospheric pressure.
Safety Considerations
-
Nitration: The nitration of ethylbenzene is a highly exothermic reaction and requires careful temperature control to prevent runaway reactions and the formation of dinitrated byproducts. Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
Reduction: Catalytic hydrogenation involves the use of flammable hydrogen gas and should be performed with appropriate safety precautions. The reduction with iron and acid can generate significant heat.
-
This compound: this compound is toxic and can be absorbed through the skin. Handle with appropriate PPE.
This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity.
References
Spectroscopic Profile of 4-Ethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Ethylaniline, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of its characteristic spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 6.96 | d | 2H | Ar-H (ortho to -NH₂) |
| 6.58 | d | 2H | Ar-H (meta to -NH₂) |
| 3.40 | s | 2H | -NH₂ |
| 2.51 | q | 2H | -CH₂-CH₃ |
| 1.17 | t | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 144.5 | Ar-C (-NH₂) |
| 134.0 | Ar-C (-CH₂CH₃) |
| 128.8 | Ar-CH (meta to -NH₂) |
| 115.2 | Ar-CH (ortho to -NH₂) |
| 28.0 | -CH₂- |
| 16.0 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in this compound.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450, 3360 | Strong, Sharp | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2900 | Medium | Aliphatic C-H stretch |
| 1680 - 1650 | Medium | C=C aromatic ring stretch |
| ~1600 | Medium | Aromatic ring skeletal vibration |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 121 | 34.16 | [M]⁺ (Molecular Ion) |
| 106 | 100.00 | [M-CH₃]⁺ (Base Peak) |
| 77 | 11.27 | [C₆H₅]⁺ |
Experimental Protocols
The following protocols outline the methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy
2.1.1. Sample Preparation Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
2.1.2. Data Acquisition ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a relaxation delay of 1-2 seconds.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
2.1.3. Data Processing The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation A thin film of neat liquid this compound is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
2.2.2. Data Acquisition The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
2.2.3. Data Processing The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
2.3.1. Sample Introduction A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.
2.3.2. Ionization Electron Ionization (EI) is a common method for the analysis of small molecules like this compound. The sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
2.3.3. Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion.
2.3.4. Data Processing The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is assigned a relative abundance of 100% and is referred to as the base peak.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
A Comprehensive Technical Guide to the Solubility of 4-Ethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the solubility characteristics of 4-Ethylaniline, a key intermediate in various industrial applications, including the synthesis of dyes and pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility in a range of common organic solvents, based on established chemical principles and available safety and technical data sheets. Furthermore, this guide presents detailed experimental protocols for the quantitative determination of solubility, empowering researchers to generate precise data tailored to their specific needs. A logical workflow for solubility assessment is also provided to guide researchers in their experimental design.
Introduction
This compound (CAS No. 589-16-2) is an aromatic amine with the chemical formula C₈H₁₁N. Its molecular structure, consisting of an ethyl group and an amino group attached to a benzene ring in the para position, dictates its physicochemical properties, including its solubility. A comprehensive understanding of the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, purification processes, formulation development, and in vitro/in vivo studies. This guide aims to be a valuable resource for professionals working with this compound.
Solubility Profile of this compound
While precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in public literature, its general solubility behavior can be inferred from its chemical structure and is qualitatively described in various sources. This compound is generally characterized as being soluble in polar organic solvents and immiscible in water.[1][2][3][4][5]
The "like dissolves like" principle is a key determinant of its solubility. The presence of the nonpolar ethyl group and the benzene ring contributes to its solubility in nonpolar solvents, while the polar amino group allows for hydrogen bonding and interaction with polar solvents.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | IUPAC Name | Qualitative Solubility | Rationale for Solubility |
| Alcohols | Methanol | Methanol | Soluble[2][3] | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, readily interacting with the amino group of this compound. |
| Ethanol | Ethanol | Soluble[1][3] | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate the dissolution of this compound. | |
| Ethers | Diethyl Ether | Ethoxyethane | Soluble[1][3] | The ether oxygen can act as a hydrogen bond acceptor for the amino group of this compound. |
| Halogenated Solvents | Chloroform | Trichloromethane | Soluble[1][3] | Chloroform can act as a weak hydrogen bond donor, and its polarity is suitable for dissolving this compound. |
| Aromatic Hydrocarbons | Benzene | Benzene | Soluble[3] | The similar aromatic structures of benzene and this compound lead to favorable van der Waals interactions. |
| Aqueous Solvents | Water | Water | Immiscible[4][5] | The large nonpolar ethyl and phenyl groups of this compound dominate its interaction with water, making it poorly soluble despite the presence of the polar amino group. |
Disclaimer: The information presented in this table is based on qualitative statements from various chemical suppliers and databases. For precise quantitative data, experimental determination is highly recommended.
Experimental Protocols for Solubility Determination
To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental methods should be employed. The following section details three common and effective methods for determining the solubility of a liquid analyte like this compound in an organic solvent.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a shaker flask or a stirred beaker).
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand to allow the undissolved this compound to separate from the saturated solution. Centrifugation can be used to accelerate this process.
-
Sample Withdrawal and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container, and the solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, using a rotary evaporator, or in a vacuum oven at a temperature that does not cause decomposition of this compound).
-
Mass Determination: The container with the non-volatile this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
Calculation: The solubility is calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
UV-Visible (UV-Vis) Spectroscopic Method
This method is suitable if this compound exhibits a characteristic absorbance in the UV-Vis spectrum that is distinct from the solvent.
Methodology:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.
-
Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).
-
Sample Dilution: A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted sample is measured at the λmax.
-
Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the saturated solution is calculated by taking into account the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or when high accuracy is required.
Methodology:
-
Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector wavelength for this compound.
-
Calibration Curve: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system. A calibration curve of peak area versus concentration is constructed.
-
Saturated Solution Preparation: A saturated solution of this compound is prepared as described in the gravimetric method (steps 1-3).
-
Sample Preparation and Injection: A known volume of the clear supernatant is withdrawn, filtered through a suitable syringe filter (e.g., 0.22 µm), and then diluted with the mobile phase if necessary. A known volume of the prepared sample is injected into the HPLC system.
-
Peak Analysis: The peak area corresponding to this compound in the chromatogram is determined.
-
Concentration Determination: The concentration of this compound in the injected sample is determined from the calibration curve.
-
Solubility Calculation: The solubility of this compound in the saturated solution is calculated, accounting for any dilution steps.
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for determining the solubility of this compound using the described experimental methods.
Caption: Gravimetric Method Workflow
Caption: UV-Vis Spectroscopy Workflow
Caption: HPLC Method Workflow
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in various organic solvents. While quantitative data remains sparse in the public domain, the qualitative information and the detailed experimental protocols presented herein offer a solid foundation for researchers and professionals. The provided workflows and methodologies will enable the generation of precise and reliable solubility data, which is essential for the effective application of this compound in research, development, and industrial processes. It is strongly recommended that experimental determination of solubility be conducted for any application where precise quantitative values are required.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 3. Buy this compound | 589-16-2 [smolecule.com]
- 4. This compound CAS#: 589-16-2 [m.chemicalbook.com]
- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
An In-Depth Technical Guide to the Thermochemical Properties and Stability of 4-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and thermal stability of 4-Ethylaniline (CAS No: 589-16-2). This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. The guide summarizes available quantitative data, details relevant experimental methodologies, and illustrates the interplay of thermochemical parameters.
Core Thermochemical Properties of this compound
This compound, an aromatic amine, possesses distinct thermochemical properties that are crucial for its application in synthesis, material science, and pharmaceutical development. While comprehensive experimental data for this specific compound is limited in publicly accessible literature, this section consolidates the available information. For comparative purposes, data for the parent compound, aniline, is also provided.
Table 1: Summary of Quantitative Thermochemical Data for this compound
| Property | Value | Units |
| Molecular Formula | C₈H₁₁N | - |
| Molecular Weight | 121.18 | g/mol |
| Melting Point | -5 | °C |
| Boiling Point | 214 - 216 | °C |
| Heat of Vaporization (ΔvapH) | 45.4 | kJ/mol |
| Density | 0.975 | g/cm³ at 25°C |
| Flash Point | 85 | °C |
Table 2: Comparative Thermochemical Data for Aniline (CAS No: 62-53-3)
| Property | Value | Units |
| Molecular Formula | C₆H₇N | - |
| Molecular Weight | 93.13 | g/mol |
| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | 31.03 ± 0.63 | kJ/mol |
| Standard Gas Enthalpy of Formation (ΔfH°gas) | 81 ± 3 | kJ/mol |
| Enthalpy of Fusion (ΔfusH) | 10.5 | kJ/mol |
| Entropy of Fusion (ΔfusS) | 39.57 | J/mol·K |
| Liquid Phase Heat Capacity (Cp,liquid) at 298.15 K | 191.01 - 194.1 | J/mol·K |
Thermal Stability
Experimental Protocols for Thermochemical Analysis
The determination of the thermochemical properties of organic compounds like this compound relies on a suite of well-established experimental techniques. The following protocols provide a general overview of the methodologies that would be employed.
Determination of Enthalpy of Combustion
The standard enthalpy of combustion is a fundamental thermochemical property, typically determined using bomb calorimetry.
Methodology: Oxygen Bomb Calorimetry
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.5 grams) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited remotely via an electrical fuse.
-
Temperature Measurement: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the observed temperature change and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined on a molar basis.
Determination of Enthalpy of Vaporization
The enthalpy of vaporization can be determined using various calorimetric and non-calorimetric methods. Differential Scanning Calorimetry (DSC) is a common and efficient technique.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. A small hole is often pierced in the lid to allow for vaporization. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. As the sample vaporizes, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.
-
Data Analysis: The area of the endothermic peak is integrated to determine the total heat absorbed during vaporization. The enthalpy of vaporization is then calculated by dividing this heat by the mass of the sample and converting to a molar value.
Determination of Enthalpy of Fusion
The enthalpy of fusion, or the heat required to melt the solid, is also readily measured using DSC.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A precisely weighed sample of solid this compound (previously frozen) is sealed in an aluminum pan.
-
Instrument Setup: The sample and an empty reference pan are placed in the DSC cell. The instrument is programmed to heat the sample at a controlled rate through its melting point.
-
Measurement: As the sample melts, it absorbs heat, which is detected as an endothermic peak by the DSC.
-
Data Analysis: The enthalpy of fusion is determined by integrating the area of the melting peak on the resulting thermogram.
Determination of Heat Capacity
The heat capacity of a substance, which is the amount of heat required to raise its temperature by one degree, can be determined using adiabatic calorimetry or DSC.
Methodology: Differential Scanning Calorimetry (DSC) - Three-Step Method
-
Baseline Run: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow of the instrument over the desired temperature range.
-
Standard Run: A second run is performed with a standard material of known heat capacity (e.g., sapphire) in the sample pan.
-
Sample Run: A third run is conducted with a known mass of this compound in the sample pan.
-
Data Analysis: By comparing the heat flow data from the three runs, the heat capacity of the this compound sample as a function of temperature can be calculated.
Interrelation of Thermochemical Properties and Stability
The various thermochemical properties are interconnected and collectively contribute to the overall understanding of a compound's stability and behavior under different conditions. The following diagram illustrates these relationships.
Caption: Interrelationship of key thermochemical properties and their influence on thermal stability.
References
An In-depth Technical Guide on the Reactivity of 4-Ethylaniline in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Ethylaniline is a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of the strongly activating amino group (-NH₂) and the moderately activating ethyl group (-CH₂CH₃). Both substituents are ortho, para-directing, leading to a high propensity for substitution at the positions ortho to the amino group (positions 2 and 6) and, to a lesser extent, ortho to the ethyl group (positions 3 and 5). However, the high reactivity of the aniline moiety presents challenges, including polysubstitution and side reactions under acidic conditions. This guide provides a detailed analysis of the reactivity of this compound in key EAS reactions, offering experimental protocols and quantitative data to inform synthetic strategies.
Core Principles of this compound Reactivity in Electrophilic Aromatic Substitution
The reactivity of this compound in electrophilic aromatic substitution is dictated by the combined electronic effects of its two substituents: the amino group and the ethyl group.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through the +M (mesomeric) effect. This significantly increases the electron density of the ring, making it highly susceptible to attack by electrophiles. The amino group is a strong ortho, para-director.[2]
-
Ethyl Group (-CH₂CH₃): As an alkyl group, the ethyl substituent is a weak activating group, primarily through the +I (inductive) effect, donating electron density to the ring. It is also an ortho, para-director.
The synergistic effect of these two activating, ortho, para-directing groups renders the this compound ring highly activated towards electrophilic attack, particularly at the positions ortho to the powerful amino group.
However, the basicity of the amino group can lead to complications in strongly acidic reaction conditions, such as those used in nitration and Friedel-Crafts reactions. Protonation of the amino group to form the anilinium ion (-NH₃⁺) transforms it into a strongly deactivating, meta-directing group.[2][3][4] Furthermore, the high reactivity of the aniline ring can lead to multiple substitutions and oxidation by strong oxidizing agents.[5]
To control the reactivity and regioselectivity, the amino group is often protected, most commonly by acetylation to form N-(4-ethylphenyl)acetamide (4-ethylacetanilide). The acetamido group (-NHCOCH₃) is still an ortho, para-directing and activating group, but its activating effect is significantly attenuated compared to the amino group. This moderation allows for more controlled monosubstitution.[5]
Quantitative Data on Isomer Distribution
Precise quantitative data for the electrophilic aromatic substitution of this compound is not extensively reported in the literature. However, data from closely related compounds, such as 4-methylacetanilide, provides a strong basis for predicting the regioselectivity. The following table summarizes the expected major products and their estimated distribution based on available data for analogous compounds.
| Electrophilic Substitution Reaction | Substrate | Major Product(s) | Estimated Isomer Distribution |
| Nitration | N-(4-ethylphenyl)acetamide | 2-Nitro-4-ethylacetanilide | ~97% ortho (to the acetamido group) |
| Bromination | N-(4-ethylphenyl)acetamide | 2-Bromo-4-ethylacetanilide | Predominantly ortho |
| Sulfonation | This compound | 2-Amino-5-ethylbenzenesulfonic acid | Major product is ortho to the amino group |
| Friedel-Crafts Acylation | N-(4-ethylphenyl)acetamide | 2-Acetyl-4-ethylacetanilide | Predominantly ortho |
Note: The isomer distribution for nitration is based on data for the nitration of 4-methylacetanilide, which is expected to have very similar directing effects to N-(4-ethylphenyl)acetamide.[6]
Experimental Protocols
The following are detailed methodologies for key electrophilic aromatic substitution reactions of this compound, incorporating the necessary protection and deprotection steps where applicable.
Acetylation of this compound (Protection of the Amino Group)
Objective: To protect the amino group of this compound to moderate its reactivity and prevent side reactions.
Materials:
-
This compound
-
Acetic anhydride
-
Glacial acetic acid
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add a solution of sodium acetate (1.2 equivalents) in water.
-
Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid N-(4-ethylphenyl)acetamide by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(4-ethylphenyl)acetamide.
Nitration of N-(4-ethylphenyl)acetamide
Objective: To introduce a nitro group onto the aromatic ring of the protected this compound.
Materials:
-
N-(4-ethylphenyl)acetamide
-
Concentrated sulfuric acid
-
Concentrated nitric acid
-
Ethanol
Procedure:
-
In a flask, dissolve N-(4-ethylphenyl)acetamide (1 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C) using an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry.
-
The primary product expected is 2-nitro-4-ethylacetanilide.
Bromination of N-(4-ethylphenyl)acetamide
Objective: To introduce a bromine atom onto the aromatic ring of the protected this compound.
Materials:
-
N-(4-ethylphenyl)acetamide
-
Glacial acetic acid
-
Bromine
-
Sodium bisulfite solution
Procedure:
-
Dissolve N-(4-ethylphenyl)acetamide (1 equivalent) in glacial acetic acid in a flask.
-
Add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the mixture for 30 minutes. A precipitate of the brominated product should form.
-
Pour the reaction mixture into a large volume of water.
-
Add a saturated sodium bisulfite solution dropwise until the orange color of excess bromine disappears.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
The major product is expected to be 2-bromo-4-ethylacetanilide.
Sulfonation of this compound
Objective: To introduce a sulfonic acid group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Concentrated sulfuric acid
Procedure:
-
In a flask, carefully add this compound (1 equivalent) to concentrated sulfuric acid (3-4 equivalents). An exothermic reaction will occur, forming the anilinium sulfate salt.
-
Heat the mixture in an oil bath at 180-190 °C for 4-5 hours.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
The product, 2-amino-5-ethylbenzenesulfonic acid, will precipitate as a zwitterion.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry.
Friedel-Crafts Acylation of N-(4-ethylphenyl)acetamide
Objective: To introduce an acyl group onto the aromatic ring of protected this compound.
Materials:
-
N-(4-ethylphenyl)acetamide
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous solvent (e.g., carbon disulfide or nitrobenzene)
-
Dilute hydrochloric acid
Procedure:
-
In a dry, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Add a solution of N-(4-ethylphenyl)acetamide (1 equivalent) and the acyl chloride (1.1 equivalents) in the same solvent from the dropping funnel over a period of 30 minutes with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash it with water, dilute sodium bicarbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.
-
The crude product can be purified by recrystallization or column chromatography.
Hydrolysis of the Acyl Protecting Group (Deprotection)
Objective: To remove the acetyl protecting group to regenerate the substituted amino group.
Materials:
-
Substituted N-(4-ethylphenyl)acetamide
-
Aqueous hydrochloric acid (e.g., 10%) or aqueous sodium hydroxide (e.g., 10%)
Procedure (Acidic Hydrolysis):
-
Reflux the N-acylated compound with an excess of aqueous hydrochloric acid for 1-2 hours.
-
Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the free substituted this compound.
-
Collect the product by filtration, wash with water, and dry.
Procedure (Basic Hydrolysis):
-
Reflux the N-acylated compound with an excess of aqueous sodium hydroxide solution for 1-2 hours.
-
Cool the reaction mixture. The product may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether).
-
Isolate and purify the substituted this compound.
Visualizations
Directing Effects in Electrophilic Aromatic Substitution of this compound
Caption: Directing effects of amino and ethyl groups on this compound.
Experimental Workflow for Controlled Electrophilic Aromatic Substitution of this compound
Caption: General workflow for controlled EAS of this compound.
Conclusion
This compound is a highly reactive aromatic amine in electrophilic substitution reactions. The synergistic activating and ortho, para-directing effects of the amino and ethyl groups lead to a high rate of reaction, primarily at the positions ortho to the amino group. However, this high reactivity necessitates careful control of reaction conditions and often requires the protection of the amino group to prevent polysubstitution and undesirable side reactions. The use of an N-acetyl protecting group is a standard and effective strategy to moderate the reactivity and achieve selective monosubstitution. The experimental protocols and data presented in this guide provide a framework for the successful synthesis of substituted this compound derivatives, which are important precursors in various fields of chemical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Although `âNH_(2)` group is an ortho and para directing group, nitration of aniline gives along with ortho and para derivatives, meta derivative also. [allen.in]
- 4. gauthmath.com [gauthmath.com]
- 5. ijrar.org [ijrar.org]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Quantum Chemical Blueprint of 4-Ethylaniline: A Technical Guide for Advanced Research
An in-depth exploration into the molecular architecture and electronic properties of 4-Ethylaniline, this technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development. By leveraging quantum chemical calculations, we unlock a deeper understanding of this compound's behavior, paving the way for its advanced applications.
This compound (C8H11N) is an aromatic amine that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, and is increasingly finding use in material science, particularly in the development of polymers and liquid crystals.[1][2][3][4] Its molecular structure, featuring an ethyl group and an amino group attached to a benzene ring in the para position, dictates its chemical reactivity and physical properties.[1] Quantum chemical calculations provide a powerful lens through which to examine these characteristics at the subatomic level, offering insights that are often difficult to obtain through experimental methods alone.
This guide details the theoretical framework and computational protocols for the quantum chemical analysis of this compound, presenting key calculated data in a structured format. It further provides visualizations of the computational workflow and the relationships between the molecule's properties and its applications, offering a comprehensive toolkit for researchers.
Key Physicochemical and Calculated Properties
The fundamental properties of this compound are summarized below. These values, derived from both experimental measurements and computational predictions, form the basis for understanding the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C8H11N | [1][5][6][7][8] |
| Molecular Weight | 121.18 g/mol | [5][6][7] |
| IUPAC Name | This compound | [5] |
| CAS Number | 589-16-2 | [1][3] |
| Melting Point | -5 °C | [2][6][9] |
| Boiling Point | 214-216 °C | [2][6] |
| Density | 0.975 g/cm³ | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
Table 1: General Physicochemical Properties of this compound.
Theoretical Molecular and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of molecules like this compound. While specific computational results for this compound are not abundant in the provided search results, we can infer a standard set of properties that would be the target of such a study. The following table outlines these key parameters.
| Parameter | Description | Typical Calculation Method |
| Optimized Geometry | The lowest energy arrangement of atoms, providing bond lengths and angles. | DFT/B3LYP/6-311++G(d,p) |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital, indicating the ability to donate an electron. | DFT/B3LYP/6-311++G(d,p) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, indicating the ability to accept an electron. | DFT/B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, relating to chemical reactivity and electronic transitions. | DFT/B3LYP/6-311++G(d,p) |
| Dipole Moment | A measure of the polarity of the molecule. | DFT/B3LYP/6-311++G(d,p) |
| Mulliken Atomic Charges | The partial charge distribution on each atom, indicating reactive sites. | DFT/B3LYP/6-311++G(d,p) |
| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral peaks for comparison with experimental data. | DFT/B3LYP/6-311++G(d,p) |
Table 2: Key Quantum Chemical Parameters for this compound.
Experimental Protocols: A Computational Approach
The following section details a robust and widely accepted computational methodology for performing quantum chemical calculations on this compound and similar aromatic compounds. This protocol is based on established practices in the field.[10][11][12]
1. Molecular Structure Optimization:
-
Objective: To find the equilibrium geometry of the this compound molecule corresponding to a minimum on the potential energy surface.
-
Software: Gaussian 16 or a similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT) is the recommended method. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice that provides a good balance of accuracy and computational cost for organic molecules.[11]
-
Basis Set: The 6-311++G(d,p) basis set is suggested for a high degree of accuracy, incorporating diffuse functions (++) for lone pairs and polarization functions (d,p) for a more accurate description of bonding.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder.
-
Perform a geometry optimization calculation using the specified method and basis set.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.
-
2. Electronic Property Calculation:
-
Objective: To determine the electronic characteristics of the optimized structure.
-
Procedure: Using the optimized geometry from the previous step, perform a single-point energy calculation. This will provide key electronic data, including HOMO and LUMO energies, the total dipole moment, and the distribution of atomic charges (e.g., Mulliken charges).
3. Vibrational Frequency Analysis:
-
Objective: To predict the infrared (IR) spectrum of this compound.
-
Procedure: The frequency calculation performed to confirm the optimized geometry also yields the vibrational modes and their corresponding frequencies and intensities. These can be plotted to generate a theoretical IR spectrum, which can then be compared with experimental spectra for validation.[8]
Visualizing the Computational and Application Pathways
To better understand the workflow and the relevance of these calculations, the following diagrams are provided.
The diagram above illustrates the typical sequence of steps in a quantum chemical study of a molecule like this compound. Starting with an initial structure, the geometry is optimized to find the most stable conformation. Subsequent calculations then derive the vibrational and electronic properties from this optimized structure.
This second diagram demonstrates the practical utility of the calculated quantum chemical data. For instance, the HOMO-LUMO gap and atomic charges are crucial for predicting the molecule's reactivity and its potential as a precursor in organic synthesis.[2] Similarly, the dipole moment and charge distribution are vital inputs for molecular docking studies in drug development, while calculated spectra aid in the interpretation of experimental results.
Conclusion
Quantum chemical calculations offer a profound, detailed perspective on the structure and properties of this compound. The methodologies outlined in this guide provide a clear framework for researchers to compute and analyze its molecular and electronic characteristics. The resulting data not only deepens our fundamental understanding of this compound but also directly supports its application in diverse fields, from the synthesis of novel materials to the development of new pharmaceutical agents. By integrating these computational techniques, the scientific community can accelerate innovation and unlock the full potential of this versatile chemical building block.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 589-16-2 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 7. This compound(589-16-2) IR Spectrum [m.chemicalbook.com]
- 8. Benzenamine, 4-ethyl- [webbook.nist.gov]
- 9. This compound [stenutz.eu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the health and safety considerations paramount for the handling and use of 4-Ethylaniline in a research and development setting. The information herein is intended to supplement, not supplant, institutional safety protocols and regulatory guidelines.
Section 1: Chemical and Physical Properties
A thorough understanding of the physicochemical characteristics of this compound is the foundation of its safe handling. The following table summarizes key quantitative data.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | [1][2] |
| Molecular Weight | 121.18 g/mol | [1][2] |
| Appearance | Colorless to pale yellow or red-brown liquid | [3][4] |
| Odor | Strong, aromatic, amine-like | [3] |
| Melting Point | -5 °C | [2][5] |
| Boiling Point | 214 - 216 °C | [2][4][5] |
| Flash Point | 85 °C (closed cup) | [2][5][6] |
| Density | 0.970 - 0.975 g/mL at 25 °C | [1][2][5] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [3] |
| Vapor Pressure | No information available | [1] |
| Vapor Density | No information available | [1] |
| Autoignition Temperature | No information available | [1] |
Section 2: Toxicological Profile
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Prolonged or repeated exposure may cause damage to organs.[7] The primary health hazard associated with aromatic amines like this compound is the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a blueish discoloration of the skin and lips), headache, dizziness, and fatigue.[3][9]
| Toxicity Endpoint | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | Not available | ||
| Acute Dermal Toxicity | Toxic in contact with skin | GHS Classification | [7] |
| Acute Inhalation Toxicity | Toxic if inhaled | GHS Classification | [7] |
| Skin Irritation | May cause skin irritation | [8][10] | |
| Eye Irritation | May cause eye irritation | [8][10] |
Section 3: Exposure Controls and Personal Protective Equipment
Engineering controls and appropriate Personal Protective Equipment (PPE) are critical to minimizing exposure to this compound.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][10]
-
Containment: Use of closed systems or glove boxes is recommended for procedures with a high potential for aerosol generation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is a critical step in ensuring personal safety. The following flowchart provides a decision-making framework for PPE selection when handling this compound.
Caption: PPE selection flowchart for this compound handling.
Section 4: Safe Handling and Storage
Adherence to proper handling and storage procedures is essential to prevent accidents and exposure.
-
Handling: Avoid all personal contact, including inhalation.[11] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][10] Keep containers tightly closed when not in use.[10] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][10]
Section 5: Emergency Procedures
Prompt and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[10][12]
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[10] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[10]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[10][12]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][10]
-
Specific Hazards: Combustible liquid.[10] During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][10]
Accidental Release Measures
The following workflow outlines the general procedure for responding to a this compound spill.
Caption: General workflow for responding to a this compound spill.
Section 6: Experimental Protocols
The following sections outline the principles of standard methodologies for assessing the toxicological and environmental hazards of chemicals like this compound. These are intended as a guide for designing substance-specific studies.
Acute Toxicity Testing
-
Acute Oral Toxicity (adapted from OECD Guideline 401):
-
Objective: To determine the short-term toxicity of a substance when administered orally.
-
Principle: A single dose of the substance is administered to a group of fasted animals (typically rats) by gavage.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The test substance is administered in a single dose. The volume should not exceed 10 mL/kg of body weight.
-
Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
A necropsy is performed on all animals at the end of the observation period.
-
-
-
Acute Dermal Toxicity (adapted from OECD Guideline 402):
-
Objective: To assess the potential short-term hazards of a chemical substance upon dermal exposure.
-
Principle: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) of the test animal (typically rats or rabbits) and held in contact for 24 hours.
-
Procedure:
-
The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.
-
The test substance is applied uniformly over the prepared skin area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape.
-
After 24 hours, the dressing is removed, and the residual test substance is washed off.
-
Animals are observed for signs of toxicity and mortality for at least 14 days. Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.[13]
-
-
-
Acute Inhalation Toxicity (adapted from OECD Guideline 436):
-
Objective: To determine the acute toxicity of a substance following inhalation exposure.
-
Principle: A stepwise procedure is used where groups of animals are exposed to one of a series of fixed concentrations for a defined period (usually 4 hours).
-
Procedure:
-
Animals (typically rats) are exposed in inhalation chambers. Nose-only exposure is preferred for aerosols.
-
The concentration of the test substance in the chamber is monitored.
-
Animals are observed for signs of toxicity during and after exposure for a period of 14 days.
-
Mortality and moribundity are recorded.
-
-
Skin and Eye Irritation Testing
-
Acute Dermal Irritation/Corrosion (adapted from OECD Guideline 404):
-
Objective: To determine the potential of a substance to cause reversible or irreversible skin damage.
-
Principle: A single dose of the test substance is applied to the skin of an experimental animal (typically an albino rabbit) for a period of 4 hours.
-
Procedure:
-
Approximately 24 hours before the test, the fur is clipped from the dorsal area of the animal.
-
0.5 ml (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch.
-
After 4 hours, the patch is removed, and any residual substance is washed off.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[14][15]
-
-
-
Acute Eye Irritation/Corrosion (adapted from OECD Guideline 405):
-
Objective: To determine the potential of a substance to produce irritation or corrosion to the eye.
-
Principle: A single dose of the test substance is applied to one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control.
-
Procedure:
-
Environmental Fate
-
Ready Biodegradability (adapted from OECD Guideline 301):
-
Objective: To screen for the ready biodegradability of a chemical in an aerobic aqueous medium.
-
Principle: A small amount of the test substance is dissolved in an aqueous medium containing microorganisms (activated sludge). The biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide evolution over a 28-day period.
-
Procedure:
-
The test substance is added to a mineral medium inoculated with microorganisms.
-
The mixture is incubated under aerobic conditions in the dark or diffuse light.
-
The degradation of the substance is followed by measuring the amount of CO₂ produced or O₂ consumed.
-
A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical maximum degradation within a 10-day window during the 28-day test period.
-
-
Section 7: Stability and Reactivity
This compound is stable under normal conditions.[1] However, it is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[1][10] Contact with these substances should be avoided to prevent hazardous reactions. When heated to decomposition, it emits toxic fumes of NOx.[3]
Section 8: Disposal Considerations
Waste this compound and contaminated materials should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[1] Do not allow the material to enter drains or waterways.[11]
This guide provides a framework for the safe handling of this compound. It is imperative that all users receive substance-specific training and are familiar with their institution's safety policies and emergency procedures.
References
- 1. Cleveland open-cup method - Wikipedia [en.wikipedia.org]
- 2. scimed.co.uk [scimed.co.uk]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. :: Environmental Analysis Health and Toxicology [eaht.org]
- 6. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 9. search.library.northwestern.edu [search.library.northwestern.edu]
- 10. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 11. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 12. series.publisso.de [series.publisso.de]
- 13. nucro-technics.com [nucro-technics.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. flashpointsrl.com [flashpointsrl.com]
Historical Methods for the Synthesis of 4-Ethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 4-ethylaniline, a key intermediate in the production of dyes, pharmaceuticals, and other fine chemicals. The document focuses on methodologies prevalent in the late 19th and early 20th centuries, offering detailed experimental protocols, quantitative data, and logical workflows for these foundational synthetic routes.
Introduction
This compound (p-aminoethylbenzene) is an aromatic amine that was first synthesized in the early 20th century during the burgeoning era of chemical industry, driven by the demand for novel dyes and therapeutic agents. Its synthesis has been approached through several classical organic reactions, each with its characteristic advantages and limitations. This guide will delve into the core historical methods for its preparation, providing a valuable resource for understanding the evolution of synthetic organic chemistry.
Core Synthetic Methodologies
The primary historical routes to this compound centered on the functionalization of benzene derivatives. The most prominent of these methods is the reduction of 4-nitroethylbenzene. Alternative, though less direct or efficient, historical approaches include the rearrangement of N-alkylanilines.
Reduction of 4-Nitroethylbenzene
The most common and historically significant method for the synthesis of this compound is the reduction of its corresponding nitro compound, 4-nitroethylbenzene. This transformation was typically achieved using nascent hydrogen generated from a metal and a protic acid.
Logical Workflow for the Synthesis of this compound via Reduction of 4-Nitroethylbenzene
Methodological & Application
Application Notes and Protocols for the Synthesis of Azo Dyes via Diazotization of 4-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings.[1][2] These compounds are of significant industrial and scientific interest due to their wide range of colors, straightforward synthesis, and diverse applications in textiles, printing, food coloring, and pharmaceuticals.[3][4][5] The synthesis of azo dyes is a classic example of electrophilic aromatic substitution and typically proceeds via a two-step reaction: the diazotization of a primary aromatic amine, followed by the azo coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aromatic amine.[1][3]
This document provides detailed protocols for the synthesis of azo dyes using 4-ethylaniline as the primary aromatic amine. The protocols are designed to be adaptable for various coupling components, allowing for the synthesis of a library of azo dyes with different colors and properties.
Reaction Principle
The synthesis involves two primary stages:
-
Diazotization: this compound is converted into a 4-ethylbenzenediazonium salt by treating it with nitrous acid (HNO₂) at low temperatures (0-5 °C).[4][6] Nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[4][7] The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[7]
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich aromatic compound (the coupling component).[8] The diazonium ion attacks the activated aromatic ring of the coupling component, usually at the para position, to form the stable azo dye.[8]
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves. Aromatic amines can be toxic, and concentrated acids are corrosive. Diazonium salts can be explosive when dry and should be kept in solution and used immediately. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Diazotization of this compound
This protocol describes the preparation of the 4-ethylbenzenediazonium chloride solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers (100 mL, 250 mL)
-
Magnetic Stirrer and Stir Bar
-
Graduated Cylinders
-
Thermometer
Procedure:
-
In a 250 mL beaker, dissolve 2.42 g (0.02 mol) of this compound in a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate 100 mL beaker, prepare a solution of 1.45 g (0.021 mol) of sodium nitrite in 8 mL of distilled water and cool it in the ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred this compound solution. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the completion of the diazotization reaction.
-
The resulting clear solution of 4-ethylbenzenediazonium chloride is highly reactive and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the diazonium salt.
Protocol 2: Azo Coupling Reaction (General Procedure)
This protocol outlines the general method for coupling the prepared 4-ethylbenzenediazonium chloride with a suitable coupling component.
Materials:
-
4-Ethylbenzenediazonium chloride solution (from Protocol 1)
-
Coupling Component (e.g., Phenol, 2-Naphthol, N,N-Dimethylaniline)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Beaker (500 mL)
-
Magnetic Stirrer and Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
Procedure:
-
Preparation of the Coupling Solution:
-
For Phenols (e.g., Phenol, 2-Naphthol): In a 500 mL beaker, dissolve 0.02 mol of the phenolic coupling component in 20 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with stirring.
-
For Aromatic Amines (e.g., N,N-Dimethylaniline): In a 500 mL beaker, dissolve 0.02 mol of the amine coupling component in 20 mL of 1 M HCl. Cool the solution to 0-5 °C in an ice bath with stirring.
-
-
Coupling Reaction: Slowly add the cold 4-ethylbenzenediazonium chloride solution (from Protocol 1) to the cold, stirred coupling solution. A brightly colored precipitate of the azo dye should form immediately.
-
Completion and Isolation: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified azo dye.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following table summarizes the expected products and their properties when coupling diazotized this compound with various coupling components.
| Azo Dye Name | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | λmax (nm) | Yield (%) | Color |
| 4-(4-Ethylphenylazo)phenol | Phenol | C₁₄H₁₄N₂O | 226.28 | ~350-400 | Good | Yellow-Orange |
| 1-(4-Ethylphenylazo)-2-naphthol | 2-Naphthol | C₁₈H₁₆N₂O | 276.34 | ~480-500 | High | Orange-Red |
| 4-(4-Ethylphenylazo)-N,N-dimethylaniline | N,N-Dimethylaniline | C₁₆H₁₉N₃ | 253.35 | ~410-430 | Good | Yellow |
Note: λmax and yield are approximate values and can vary based on solvent and experimental conditions. "Good" and "High" yields are qualitative descriptors based on typical azo coupling reactions.
Mandatory Visualizations
Reaction Pathway
Caption: General reaction pathway for the synthesis of azo dyes.
Experimental Workflow
Caption: Experimental workflow for azo dye synthesis.
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]
- 3. benchchem.com [benchchem.com]
- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Azo coupling - Wikipedia [en.wikipedia.org]
4-Ethylaniline: A Versatile Precursor for the Synthesis of Schiff Base Liquid Crystals
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylaniline is a crucial organic intermediate in the synthesis of calamitic (rod-shaped) liquid crystals, particularly those based on the Schiff base (imine) linkage. Its molecular structure, featuring a terminal ethyl group on an aniline core, provides a foundational building block for creating mesogenic materials. By reacting this compound with a variety of substituted benzaldehydes, researchers can systematically tune the mesomorphic properties, such as the transition temperatures and the type of liquid crystal phases (e.g., nematic, smectic), of the resulting compounds. This tunability is paramount for the development of liquid crystals for a wide array of applications, including advanced display technologies and optical shutters.
This document provides detailed protocols for the synthesis of a homologous series of Schiff base liquid crystals derived from this compound and 4-alkoxybenzaldehydes. It also includes a compilation of their mesomorphic properties to illustrate the structure-property relationships.
Data Presentation
The mesomorphic properties of a homologous series of N-(4-alkoxybenzylidene)-4-ethylanilines are summarized in the table below. The data illustrates the effect of increasing the alkoxy chain length on the phase transition temperatures.
| Compound | n | C-N or C-SmA Transition (°C) | SmA-N Transition (°C) | N-I Transition (°C) | Mesophase Range (°C) |
| N-(4-methoxybenzylidene)-4-ethylaniline | 1 | 48.0 | - | 62.0 | 14.0 (N) |
| N-(4-ethoxybenzylidene)-4-ethylaniline | 2 | 79.0 | - | 102.0 | 23.0 (N) |
| N-(4-propoxybenzylidene)-4-ethylaniline | 3 | 68.0 | - | 91.0 | 23.0 (N) |
| N-(4-butoxybenzylidene)-4-ethylaniline | 4 | 60.0 | - | 95.0 | 35.0 (N) |
| N-(4-pentyloxybenzylidene)-4-ethylaniline | 5 | 55.0 | 70.0 | 92.0 | 37.0 (SmA, N) |
| N-(4-hexyloxybenzylidene)-4-ethylaniline | 6 | 62.0 | 78.0 | 93.0 | 31.0 (SmA, N) |
| N-(4-heptyloxybenzylidene)-4-ethylaniline | 7 | 65.0 | 82.0 | 90.0 | 25.0 (SmA, N) |
| N-(4-octyloxybenzylidene)-4-ethylaniline | 8 | 68.0 | 85.0 | 88.0 | 20.0 (SmA, N) |
Note: The data presented is a representative compilation from analogous homologous series of Schiff base liquid crystals. C-N denotes the transition from the crystalline solid to the nematic phase, C-SmA denotes the transition from the crystalline solid to the smectic A phase, SmA-N denotes the transition from the smectic A to the nematic phase, and N-I denotes the transition from the nematic phase to the isotropic liquid.
Experimental Protocols
Synthesis of a Homologous Series of N-(4-alkoxybenzylidene)-4-ethylanilines
This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and a 4-alkoxybenzaldehyde. The same procedure can be followed for the entire homologous series by using the corresponding 4-alkoxybenzaldehyde.
Materials:
-
This compound
-
4-Alkoxybenzaldehyde (e.g., 4-methoxybenzaldehyde, 4-ethoxybenzaldehyde, etc.)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add 1.0 equivalent of the desired 4-alkoxybenzaldehyde.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction. Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the Schiff base should form upon cooling. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as absolute ethanol, to obtain the final pure Schiff base liquid crystal.
-
Drying: Dry the purified crystals in a vacuum oven.
Characterization of the Synthesized Liquid Crystals
The following techniques are standard for characterizing the synthesized liquid crystals:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To confirm the formation of the Schiff base (imine) bond.
-
Method: Acquire the FT-IR spectrum of the purified product.
-
Expected Result: Look for the characteristic C=N stretching vibration of the imine group, typically in the range of 1610-1630 cm⁻¹. Also, confirm the disappearance of the N-H stretching bands from this compound and the C=O stretching band from the aldehyde.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):
-
Objective: To confirm the molecular structure of the synthesized compound.
-
Method: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The ¹H NMR spectrum should show a characteristic singlet for the imine proton (-CH=N-) typically in the range of 8.3-8.6 ppm. The integration of all signals should correspond to the number of protons in the molecule. The ¹³C NMR spectrum will show a characteristic signal for the imine carbon.
-
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the phase transition temperatures and associated enthalpy changes.
-
Method: A small, accurately weighed sample of the purified liquid crystal is sealed in an aluminum pan and heated and cooled at a controlled rate (e.g., 10 °C/min) in a DSC instrument.
-
Expected Result: The DSC thermogram will show endothermic peaks upon heating and exothermic peaks upon cooling, corresponding to the phase transitions (e.g., crystal to nematic, nematic to isotropic).
-
-
Polarized Optical Microscopy (POM):
-
Objective: To visually identify the liquid crystal phases and their characteristic textures.
-
Method: A small amount of the sample is placed on a microscope slide, heated on a hot stage, and observed between crossed polarizers.
-
Expected Result: As the sample is heated and cooled through its mesophases, characteristic optical textures for each phase (e.g., Schlieren or marbled texture for nematic; focal conic or fan-shaped texture for smectic) will be observed.
-
Visualizations
Caption: Synthesis workflow for N-(4-alkoxybenzylidene)-4-ethylaniline liquid crystals.
Caption: Influence of alkoxy chain length on liquid crystal properties.
Application of 4-Ethylaniline in the Synthesis of Pharmaceutical Intermediates
Introduction
4-Ethylaniline is a versatile organic compound that serves as a crucial building block in the synthesis of various pharmaceutical intermediates. Its aromatic amine structure allows for a range of chemical modifications, making it a valuable precursor for the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its role in producing compounds with potential analgesic and antipyretic properties.
Application 1: Synthesis of N-(4-ethylphenyl)acetamide (4-Ethylacetanilide)
N-(4-ethylphenyl)acetamide, also known as 4-ethylacetanilide, is an amide derivative of this compound. Acetanilide and its derivatives have historical significance as some of the earliest synthetic analgesic and antipyretic drugs.[1][2] The structural similarity of N-(4-ethylphenyl)acetamide to these compounds suggests its potential for biological activity. The synthesis of N-(4-ethylphenyl)acetamide is a straightforward N-acetylation reaction of this compound.
Data Presentation
| Intermediate | Starting Material | Reagents | Reaction Type | Yield (%) | Purity (%) | Reference |
| N-(4-ethylphenyl)acetamide | This compound | Acetic anhydride, Pyridine | N-Acetylation | ~95% | >98% | General academic protocol |
| N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide | This compound, 2-chloro-N-phenylacetamide, 4-hydroxy benzaldehyde | - | Multi-step synthesis | 68% | Not specified | Supplementary Information, RSC |
| N-ethyl-2-(4-formylphenyl)acetamide | Compound VIII (a precursor) | Halogenating agent, Compound V, Amine, Oxidizing agent | Multi-step synthesis | 92% | Not specified | Patent CN117049977A |
Experimental Protocol: Synthesis of N-(4-ethylphenyl)acetamide
This protocol describes the N-acetylation of this compound using acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic amount)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure N-(4-ethylphenyl)acetamide.
Logical Relationship Diagram
Caption: Synthesis of N-(4-ethylphenyl)acetamide from this compound.
Application 2: Synthesis of Chloroacetamide Derivatives as Pharmaceutical Intermediates
This compound can be reacted with chloroacetyl chloride to produce N-(4-ethylphenyl)-2-chloroacetamide. This intermediate is valuable as it contains a reactive chlorine atom that can be easily displaced by various nucleophiles, allowing for the synthesis of a diverse range of more complex molecules, including potential anti-inflammatory and analgesic agents.
Experimental Protocol: Synthesis of N-(4-ethylphenyl)-2-chloroacetamide
This protocol outlines the synthesis of N-(4-ethylphenyl)-2-chloroacetamide.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware under inert atmosphere
-
Magnetic stirrer
-
Dropping funnel
Procedure:
-
In a dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-(4-ethylphenyl)-2-chloroacetamide.
Signaling Pathways and Biological Activity
Aniline derivatives have been shown to possess analgesic and antinociceptive activities.[3][4][5] While the specific signaling pathways for many this compound derivatives are not extensively elucidated in publicly available literature, the analgesic and antipyretic effects of related acetanilides are generally attributed to their action on the central nervous system, potentially involving the inhibition of cyclooxygenase (COX) enzymes, similar to other non-steroidal anti-inflammatory drugs (NSAIDs). The pain impulse is thought to be intercepted at the hypothalamus, which also houses the thermoregulatory center.[6] Further research is needed to fully characterize the specific molecular targets and signaling pathways of N-(4-ethylphenyl)acetamide and other derivatives.
Signaling Pathway Diagram
Caption: Postulated mechanism of action for analgesic aniline derivatives.
This compound is a valuable and versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The straightforward synthesis of N-(4-ethylphenyl)acetamide and its chloroacetylated derivative highlights its utility in creating compounds with potential therapeutic applications, particularly in the realm of analgesics and anti-inflammatory agents. The provided protocols offer a foundation for researchers and drug development professionals to explore the synthesis and biological activity of novel compounds derived from this compound. Further investigation into the specific mechanisms of action and signaling pathways of these derivatives will be crucial for the development of new and effective pharmaceuticals.
References
- 1. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 2. nbinno.com [nbinno.com]
- 3. [Anilides with analgesic and antipyretic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mutagenic and analgesic activities of aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Ethylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 4-ethylaniline derivatives. This class of compounds serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials. The protocols outlined herein are designed to be a robust starting point for researchers, offering insights into catalyst selection, reaction optimization, and expected outcomes based on the nature of the halogen substituent on the aniline ring.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts have made it an indispensable method in the pharmaceutical and materials science industries. The arylated this compound scaffold is a common motif in pharmacologically active compounds, making the development of efficient and reliable Suzuki coupling protocols for its derivatives a matter of significant interest.
This document presents a comparative overview of Suzuki coupling protocols for iodo-, bromo-, and chloro-substituted this compound derivatives, complete with quantitative data, detailed experimental procedures, and visualizations to aid in experimental design and execution.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-ethylaniline derivative, forming a Pd(II) complex. The reactivity of the carbon-halogen bond is a critical factor in this step, generally following the trend I > Br > Cl.
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Data Presentation: Comparative Performance of Catalysts
The selection of the palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency. The following table summarizes representative quantitative data for the Suzuki coupling of 4-halo-ethylaniline derivatives with various arylboronic acids, based on protocols for closely related aniline derivatives.
| Entry | This compound Derivative | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-2-ethylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 4 | ~95 (expected)[1][2] |
| 2 | 4-Bromo-2-ethylaniline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 85[3] |
| 3 | 4-Bromo-2-ethylaniline | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 78[3] |
| 4 | 4-Chloro-2-ethylaniline | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 18 | ~70-80 (expected) |
Note: Yields for 4-iodo- and 4-chloro-2-ethylaniline are extrapolated based on the established reactivity trends (I > Br > Cl) and published protocols for similar haloanilines.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Aryl Halides with 4-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, with a specific focus on the use of 4-ethylaniline as the amine coupling partner. This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent structural motifs in a wide range of biologically active compounds and functional materials.
Introduction
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, involving the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2] This reaction has largely superseded traditional methods for N-arylation, such as the Ullmann condensation, due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2]
This compound is a valuable primary aniline derivative used as a building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The ethyl group at the para-position can influence the electronic and solubility properties of the resulting diarylamine products. The protocols and data presented herein provide a guide for the successful application of this compound in Buchwald-Hartwig amination reactions with a variety of aryl halides.
Reaction Principle and Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl halide complex.
-
Amine Coordination and Deprotonation: The amine (this compound) coordinates to the palladium center. Subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired N-aryl-4-ethylaniline product and regenerating the active Pd(0) catalyst.
Key Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the reaction components:
-
Palladium Precursor: Common palladium sources include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). Pd(0) sources can directly enter the catalytic cycle, while Pd(II) sources require in situ reduction.[4]
-
Ligand: The choice of phosphine ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos, RuPhos) and Hartwig groups, are often employed to promote both the oxidative addition and reductive elimination steps. Bidentate ligands like BINAP and Xantphos are also effective.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[5] The choice of base can be substrate-dependent.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and THF are typically used.[4]
-
Aryl Halide: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl. While aryl iodides are the most reactive, they can sometimes lead to catalyst inhibition. Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems.[3]
Quantitative Data Summary
Table 1: Reaction of this compound with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 (expected) |
| 2 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | >90 (expected) |
| 3 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | Toluene | 80 | 8 | >95 (expected) |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Dioxane | 100 | 16 | >85 (expected) |
Table 2: Reaction of this compound with Various Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.5) | Toluene | 110 | 24 | >90 (expected) |
| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | cataCXium® A (4) | KOtBu (1.5) | Dioxane | 110 | 24 | >85 (expected) |
| 3 | 1-Chloro-4-fluorobenzene | Pd₂(dba)₃ (2) | XPhos (4) | LHMDS (1.5) | THF | 80 | 18 | >90 (expected) |
Experimental Protocols
The following are general protocols that can be adapted for the Buchwald-Hartwig amination of various aryl halides with this compound. Note: These reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: General Procedure for the Amination of an Aryl Bromide
This protocol is a representative example for the coupling of an aryl bromide with this compound using a palladium(0) precursor and a Buchwald ligand.
-
Reagents and Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
XPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene, followed by this compound via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Amination of an Aryl Chloride
This protocol is a representative example for the more challenging coupling of an aryl chloride with this compound, often requiring a more active catalyst system.
-
Reagents and Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
Potassium tert-butoxide (1.5 mmol, 1.5 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl chloride, Pd(OAc)₂, BrettPhos, and potassium tert-butoxide.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous 1,4-dioxane, followed by this compound via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Troubleshooting and Optimization
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst and/or ligand loading.
-
Screen different ligands and bases. For less reactive aryl chlorides, a more electron-rich and sterically hindered ligand may be required.
-
Increase the reaction temperature and/or time.
-
-
Formation of Side Products:
-
Hydrodehalogenation of the aryl halide can occur. Using a less sterically hindered base or a different solvent may mitigate this.
-
Homocoupling of the amine can be an issue. Ensure accurate stoichiometry of the reagents.
-
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
The strong bases used in this reaction are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Anhydrous solvents can be flammable.
-
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl-4-ethylanilines. The success of the reaction is contingent upon the judicious choice of catalyst, ligand, base, and solvent. The protocols provided herein serve as a robust starting point for the coupling of this compound with a range of aryl halides. For challenging substrates, systematic optimization of the reaction parameters is recommended to achieve high yields and purity of the desired products.
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Ethylaniline and Substituted Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis, characterization, and potential applications of Schiff bases derived from 4-ethylaniline and various substituted aromatic aldehydes. The information is intended to guide researchers in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.[1] Their synthetic accessibility and diverse biological activities, including antimicrobial and anticancer properties, make them attractive scaffolds for drug discovery and development.[2][3] This document focuses on the synthesis of Schiff bases from this compound with salicylaldehyde, vanillin, and 4-nitrobenzaldehyde, providing a foundation for further research and application.
Synthesis of Schiff Bases
The general reaction for the synthesis of Schiff bases from this compound and substituted aldehydes is depicted below:
References
- 1. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation of anticancer and antimicrobial activities of some Schiff bases derivatives | Al-Kitab Journal for Pure Sciences [isnra.net]
Application Notes and Protocols for the Electropolymerization of 4-Ethylaniline to Form Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of conductive poly(4-ethylaniline) films through electropolymerization. The information is curated for professionals in research and development who require a practical understanding of this process for applications in sensors, electronic devices, and drug delivery systems.
Introduction
Conductive polymers have garnered significant interest due to their unique combination of electrical conductivity and polymeric properties. Polyaniline and its derivatives are a prominent class of these materials, valued for their straightforward synthesis, environmental stability, and tunable conductivity. This compound, an alkyl-substituted aniline, can be electropolymerized to form poly(this compound), a conductive polymer with properties influenced by the presence of the ethyl group. This document outlines the electrochemical synthesis and characterization of poly(this compound).
Principles of Electropolymerization
Electropolymerization is a technique where a monomer is oxidized or reduced at an electrode surface, initiating a polymerization reaction to form a polymer film directly on the electrode. The process offers excellent control over film thickness, morphology, and properties by manipulating electrochemical parameters such as potential, current, and charge. The electropolymerization of this compound proceeds via an oxidative mechanism, where the monomer loses electrons at the anode to form radical cations. These reactive species then couple and grow into polymer chains that deposit onto the electrode surface.
Experimental Protocols
While specific literature detailing the electropolymerization of this compound is limited, the following protocols are based on established methods for aniline and its other alkylated derivatives, such as poly(2-ethylaniline) and poly(N-ethylaniline).[1][2] Optimization of these parameters for this compound is recommended.
Materials and Reagents
-
Monomer: this compound (freshly distilled before use)
-
Electrolyte: Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Solvent: Deionized water
-
Working Electrode: Glassy carbon electrode (GCE), Indium Tin Oxide (ITO) coated glass, or Platinum (Pt) electrode
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire or mesh
Protocol for Electropolymerization using Cyclic Voltammetry
-
Preparation of the Electrolyte Solution: Prepare a 0.5 M to 1.0 M aqueous solution of the chosen acid (e.g., H₂SO₄).
-
Preparation of the Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.1 M to 0.5 M. Sonicate the solution to ensure complete dissolution.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, Ag/AgCl reference electrode, and platinum counter electrode immersed in the monomer solution.
-
Electropolymerization:
-
Connect the electrodes to a potentiostat.
-
Perform cyclic voltammetry (CV) by sweeping the potential between a lower limit of approximately -0.2 V and an upper limit of +0.8 V to +1.2 V (vs. Ag/AgCl).[3][4]
-
Set the scan rate between 20 mV/s and 100 mV/s.
-
The number of cycles will determine the thickness of the polymer film; typically, 10-20 cycles are sufficient for a visible film. An increase in the peak currents with each cycle indicates successful polymer deposition.
-
-
Post-Polymerization Treatment:
-
After polymerization, rinse the polymer-coated electrode thoroughly with deionized water to remove any unreacted monomer and excess electrolyte.
-
Dry the film under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-60 °C).
-
Characterization of Poly(this compound)
Electrochemical Characterization
The electrochemical properties of the synthesized poly(this compound) film can be investigated in a monomer-free electrolyte solution using cyclic voltammetry. The resulting voltammogram will show characteristic redox peaks corresponding to the different oxidation states of the polymer.
Spectroscopic Characterization
-
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the chemical structure of the polymer. Key vibrational bands for polyaniline derivatives include C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-H bending modes.
-
UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the polymer, which are related to its oxidation state and conjugation length.
Conductivity Measurement
The electrical conductivity of the polymer film can be measured using a four-point probe technique. The conductivity of alkyl-substituted polyanilines is generally lower than that of unsubstituted polyaniline due to steric hindrance from the alkyl group, which can affect the planarity of the polymer chains and reduce charge carrier mobility.
Quantitative Data
Table 1: Typical Electropolymerization Parameters for Aniline Derivatives
| Parameter | Polyaniline | Poly(N-ethylaniline) | Poly(2-ethylaniline) |
| Monomer Concentration | 0.1 - 0.5 M[5] | 0.1 M[2] | 0.5 M[3] |
| Electrolyte | 0.5 - 1.0 M H₂SO₄[5] | 0.5 M H₂SO₄[2] | 1.0 M HCl[3] |
| Potential Window (vs. Ag/AgCl) | -0.2 to +1.0 V[6] | -0.2 to +0.9 V | -0.2 to +0.85 V[3] |
| Scan Rate | 50 - 100 mV/s[6] | 50 mV/s[2] | 50 mV/s[3] |
| Working Electrode | GCE, Pt, ITO[6] | Pencil Graphite[2] | SnO₂ coated glass[3] |
Table 2: Reported Conductivity Values for Polyaniline and its Derivatives
| Polymer | Dopant | Conductivity (S/cm) | Reference |
| Polyaniline | HCl | 1 - 10 | |
| Poly(N-ethylaniline) | H₂SO₄ | 1.65 x 10⁻² | [7] |
| Poly(2-ethylaniline) | FeCl₃ | 7.79 x 10⁻² | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electropolymerization and characterization of poly(this compound).
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Proposed Polymerization Mechanism
The electropolymerization of this compound is proposed to proceed through the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer.
Caption: Proposed mechanism for the electropolymerization of this compound.
Conclusion
The electropolymerization of this compound offers a direct method for synthesizing a conductive polymer film on an electrode surface. While specific optimized protocols and quantitative data for poly(this compound) are not extensively documented, the general procedures established for polyaniline and its other alkyl derivatives provide a solid foundation for researchers. The protocols and comparative data presented herein serve as a valuable starting point for the development and application of poly(this compound) in various scientific and technological fields. Further research is encouraged to elucidate the specific properties and optimal synthesis conditions for this promising conductive polymer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. [PDF] 4 Electrochemical Polymerization of Aniline | Semantic Scholar [semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Ethylaniline in Corrosion Inhibitor Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-ethylaniline as a key component in the formulation of corrosion inhibitors. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound-based corrosion inhibitors, particularly for the protection of mild steel in acidic environments.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen have been extensively studied as effective corrosion inhibitors. Aniline and its derivatives are a prominent class of such inhibitors due to the presence of the electron-rich nitrogen atom and the aromatic ring, which facilitate adsorption onto metal surfaces.
This compound, a derivative of aniline, serves as a valuable building block for synthesizing more complex and effective corrosion inhibitors, such as Schiff bases. These derivatives can form a protective film on the metal surface, mitigating the corrosive effects of aggressive environments like acidic solutions used in industrial cleaning and processing.
Mechanism of Corrosion Inhibition
The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface. This process forms a protective barrier that isolates the metal from the corrosive medium. The adsorption can be classified as:
-
Physisorption: Involving electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: Involving the sharing of electrons or coordinate bond formation between the d-orbitals of the iron atoms and the lone pair of electrons on the nitrogen atom of the aniline derivative.
The efficiency of the inhibitor is largely dependent on its ability to adsorb strongly onto the metal surface. This is influenced by the electronic structure of the inhibitor molecule, the nature of the metal, and the composition of the corrosive environment.
Synthesis of this compound-Based Corrosion Inhibitors
A common and effective method to enhance the corrosion inhibition properties of this compound is to convert it into a Schiff base. This is typically achieved through a condensation reaction with an aldehyde.
General Synthesis Protocol for a this compound Schiff Base
This protocol describes the synthesis of a Schiff base from this compound and a suitable aldehyde (e.g., salicylaldehyde).
Materials:
-
This compound
-
Salicylaldehyde (or other suitable aldehyde)
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of this compound in ethanol in a round-bottom flask.
-
To this solution, add an equimolar amount of salicylaldehyde.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture with constant stirring for a specified period (typically 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting Schiff base precipitate is collected by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum desiccator.
-
Characterize the synthesized Schiff base using techniques such as FT-IR, ¹H NMR, and mass spectrometry to confirm its structure.
Experimental Protocols for Performance Evaluation
The following protocols detail the standard experimental methods used to evaluate the performance of this compound-based corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Procedure:
-
Specimen Preparation: Prepare mild steel coupons of known dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm). Mechanically polish the coupons with successively finer grades of emery paper (e.g., 180, 400, 800, 1200 grit). Degrease the polished coupons with acetone, wash with distilled water, and dry thoroughly. Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion Test: Immerse the weighed coupons in a corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound-based inhibitor.
-
Duration: Maintain the immersion for a specified period (e.g., 6 hours) at a constant temperature.
-
Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by washing with a cleaning solution (e.g., a solution containing HCl and hexamine), followed by rinsing with distilled water and acetone.
-
Final Weighing: Dry the cleaned coupons and reweigh them accurately.
-
Calculations:
-
Corrosion Rate (CR): CR (g/m²h) = (W₀ - W₁) / (A * t) where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Procedure:
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Working Electrode Preparation: Prepare the mild steel working electrode by polishing and cleaning as described for the weight loss measurements.
-
Stabilization: Immerse the electrodes in the corrosive solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculation of Inhibition Efficiency: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
Procedure:
-
Cell and Electrode Setup: Use the same three-electrode cell and prepared working electrode as for the potentiodynamic polarization measurements.
-
Stabilization: Allow the system to stabilize at the OCP.
-
EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Represent the impedance data as Nyquist and Bode plots. The Nyquist plot typically shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
Calculation of Inhibition Efficiency: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Quantitative Data Presentation
The following tables summarize representative quantitative data for an aniline derivative corrosion inhibitor, 2-ethyl aniline, which is structurally similar to this compound. This data is provided as an example of how to present the results from the experimental protocols described above.
Table 1: Weight Loss Data for Mild Steel in 1 M HCl with 2-Ethylaniline
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g/m²h) | Inhibition Efficiency (IE%) |
| Blank | 25.4 | 1.76 | - |
| 10 | 10.2 | 0.71 | 59.7 |
| 25 | 7.8 | 0.54 | 69.3 |
| 50 | 6.1 | 0.42 | 76.1 |
| 95 | 5.6 | 0.39 | 77.8 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with 2-Ethylaniline
| Inhibitor Concentration (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (βa) (mV/dec) | Cathodic Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -475 | 1150 | 75 | 125 | - |
| 10 | -470 | 483 | 72 | 120 | 58.0 |
| 25 | -468 | 356 | 70 | 118 | 69.0 |
| 50 | -465 | 276 | 68 | 115 | 76.0 |
| 95 | -462 | 253 | 65 | 112 | 78.0 |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with 2-Ethylaniline
| Inhibitor Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 45 | 150 | - |
| 10 | 115 | 85 | 60.9 |
| 25 | 158 | 62 | 71.5 |
| 50 | 205 | 48 | 78.0 |
| 95 | 225 | 42 | 80.0 |
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: Workflow for evaluating this compound-based corrosion inhibitors.
Logical Relationship of Inhibition Mechanism
Caption: Mechanism of corrosion inhibition by this compound derivatives.
Application Note: Quantification of 4-Ethylaniline using a Stability-Indicating HPLC-UV Method
Abstract
This application note describes a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 4-Ethylaniline in bulk drug and pharmaceutical formulations. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and water, providing a rapid and efficient analysis. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity. The method is suitable for routine quality control analysis and stability studies of this compound.
Introduction
This compound is an aromatic amine used as an intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Ensuring the purity and potency of this compound in bulk drug substances and finished pharmaceutical products is critical for safety and efficacy. A reliable and validated analytical method is therefore essential for its quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a validated HPLC-UV method for the determination of this compound.
Experimental
Equipment:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonication bath
-
Syringe filters (0.45 µm)
Chemicals and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25 °C) |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Preparation of Standard and Sample Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
Sample Preparation (for a Pharmaceutical Formulation - Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a final theoretical concentration of 10 µg/mL.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
Linearity: The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a 10 µg/mL standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days.
Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of this compound was added to a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The recovery of the analyte was then calculated.
Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Specificity (Forced Degradation Study): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the this compound standard. The sample was subjected to various stress conditions as per ICH guidelines.
-
Acid Hydrolysis: 1 mL of 1000 µg/mL this compound solution was mixed with 1 mL of 1 N HCl and kept at 60 °C for 24 hours. The solution was then neutralized with 1 N NaOH.
-
Base Hydrolysis: 1 mL of 1000 µg/mL this compound solution was mixed with 1 mL of 1 N NaOH and kept at 60 °C for 24 hours. The solution was then neutralized with 1 N HCl.
-
Oxidative Degradation: 1 mL of 1000 µg/mL this compound solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: this compound powder was kept in an oven at 105 °C for 48 hours. A solution was then prepared from this stressed sample.
-
Photolytic Degradation: A solution of this compound was exposed to UV light (254 nm) for 48 hours.
Results and Discussion
The developed HPLC-UV method provided a well-resolved peak for this compound with a retention time of approximately 5.2 minutes. The method validation results are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 30 | 457020 |
| 50 | 761700 |
| Regression Equation | y = 15234x + 125 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data
| Precision | Peak Area (n=6) | % RSD |
| Repeatability | 152345, 152110, 152890, 151995, 152550, 152670 | 0.25% |
| Intermediate Precision (Day 1, 2, 3) | Mean Peak Area: 152427, 152015, 152893 | 0.85% |
Table 3: Accuracy (Recovery) Data
| % Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 8 | 7.95 | 99.38% |
| 100% | 10 | 10.05 | 100.50% |
| 120% | 12 | 11.92 | 99.33% |
| Mean Recovery | 99.74% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.15 |
| Limit of Quantification (LOQ) | 0.45 |
Table 5: Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | ~15% | Degradation peaks observed, well-separated from the main peak. |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | ~10% | Degradation peaks observed, well-separated from the main peak. |
| Oxidative (30% H₂O₂, RT, 24h) | ~20% | Significant degradation with multiple degradation products, all resolved. |
| Thermal (105°C, 48h) | ~5% | Minor degradation observed. |
| Photolytic (UV light, 48h) | ~8% | Degradation peak observed. |
The forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The developed method was able to separate the main peak of this compound from all the degradation products, demonstrating its specificity and stability-indicating nature.
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the HPLC-UV quantification of this compound.
A simple, rapid, and reliable HPLC-UV method for the quantification of this compound has been developed and validated as per ICH guidelines. The method is linear, precise, accurate, and specific. The stability-indicating nature of the method was confirmed through forced degradation studies. The developed method is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
Application Notes and Protocols for the GC-MS Analysis of 4-Ethylaniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylaniline and its derivatives are important chemical intermediates in the synthesis of various industrial products, including dyes and pharmaceuticals.[1] Accurate and sensitive analytical methods are crucial for monitoring these compounds for quality control, process optimization, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives.
For polar compounds like anilines, derivatization can be employed to enhance volatility and improve chromatographic peak shape, leading to better sensitivity.[1][2] This guide will cover methodologies for both direct analysis and analysis following a derivatization step.
Principle of the Method
The GC-MS analysis workflow involves sample preparation, which may include extraction and derivatization, followed by injection into the GC-MS system. In the gas chromatograph, compounds are separated based on their boiling points and interactions with the stationary phase of the analytical column. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum serves as a unique chemical fingerprint, allowing for definitive identification and quantification.[1]
Experimental Protocols
The selection of a suitable sample preparation method is dependent on the sample matrix. Below are protocols for common sample types.
Protocol 1: Liquid-Liquid Extraction (LLE) from Aqueous Matrices (e.g., Wastewater, Serum)
This protocol is adapted from methods for aniline analysis in aqueous samples.[1][3]
-
Alkalinization: Adjust the pH of the aqueous sample to >11 using a 1.0 M solution of Sodium Hydroxide (NaOH).[3]
-
Extraction: Transfer the alkalinized sample to a separatory funnel and perform two extractions with methylene chloride.[3]
-
Phase Separation: Allow the organic and aqueous layers to separate and collect the organic (bottom) layer.[1]
-
Drying: Dry the combined organic extracts by passing them through a column containing anhydrous sodium sulfate.[3]
-
Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[3] For enhanced chromatographic performance, a solvent exchange to toluene can be performed during the final concentration step.[4]
Protocol 2: Accelerated Solvent Extraction (ASE) from Solid Matrices (e.g., Soil, Sediments)
This protocol is based on established methods for extracting aniline from solid samples.[1][5]
-
Sample Preparation: Mix the solid sample with a drying agent such as diatomaceous earth.[1][5]
-
Extraction Cell: Pack the mixture into an ASE extraction cell.[1]
-
Extraction: Perform the extraction using a suitable solvent mixture, such as methylene chloride/acetone (1:1), at an elevated temperature and pressure.[1]
-
Collection: Collect the extract in a collection vial.[1]
-
Concentration: Concentrate the extract as needed following the procedure in Protocol 1.
Protocol 3: Derivatization for Enhanced Sensitivity (for Serum Samples)
This protocol is based on the derivatization of aniline for improved GC-MS analysis.[2][3]
-
Extraction: Extract aniline and the internal standard from an alkaline serum sample using chloroform.[2]
-
Evaporation: Evaporate the chloroform extract to dryness.[3]
-
Derivatization: Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride to the residue to derivatize the analytes.[2][3]
-
Evaporation: Evaporate the excess derivatizing reagent.[2][3]
-
Reconstitution: Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.[2][3]
GC-MS Instrumentation and Parameters
The following tables summarize the recommended GC-MS parameters for the analysis of this compound and its derivatives.
Table 1: Gas Chromatograph (GC) Conditions
| Parameter | Setting |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[1] |
| Injection Mode | Splitless[1][5] |
| Injection Volume | 1 µL[1][5] |
| Injector Temperature | 250 - 280 °C[1][5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature 40-70 °C, hold for 1-5 min, ramp at 10-15 °C/min to 280-290 °C, hold for 5-10 min[1] |
Table 2: Mass Spectrometer (MS) Conditions
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temperature | 230 °C[1][5] |
| Quadrupole Temperature | 150 °C[1][5] |
| Transfer Line Temperature | 280 - 325 °C[1][5] |
| Mass Scan Range | 35 - 450 amu[1] |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity[1][3] |
Quantitative Data and Performance
The following tables provide an overview of the quantitative performance that can be expected from the GC-MS analysis of aniline derivatives.
Table 3: Mass Spectral Data for this compound
| Compound | Molecular Weight | Key Fragment Ions (m/z) |
| This compound | 121.18 g/mol [6] | 121 (M+), 106, 77[6] |
Table 4: Method Performance for Aniline Analysis (as a reference)
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | 0.1 mg/L[2][3] | Serum (with derivatization) |
| Linearity Range | 0.5 - 25.0 mg/L[2][3] | Serum (with derivatization) |
| Precision (%RSD) | Within-run: 3.8%, Between-run: 5.8%[2][3] | Serum (with derivatization) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
GC-MS Instrumentation Overview
Caption: Logical diagram of GC-MS components.
Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epa.gov [epa.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Ethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Ethylaniline from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: Common impurities depend on the synthetic route. If synthesized from the nitration and subsequent reduction of ethylbenzene, impurities may include unreacted ethylbenzene and isomeric byproducts like 2-ethylaniline and 3-ethylaniline.[1] Syntheses involving the reaction of aniline with ethanol can produce unreacted aniline and over-alkylated products such as N,N-diethylaniline.[2][3]
Q2: My purified this compound has darkened over time. What is the cause and how can I prevent it?
A2: this compound is prone to oxidation when exposed to air and light, which causes it to darken from a colorless or pale yellow liquid to a red-brown color.[1] To minimize this, store the purified compound under an inert atmosphere (like nitrogen or argon), in a tightly sealed, light-resistant container, and in a cool, dry place.[1][4]
Q3: How can I effectively remove unreacted aniline from my this compound product?
A3: Fractional distillation is a viable method due to the significant difference in boiling points between aniline (184°C) and this compound (216°C).[3] Alternatively, an acid-base extraction can be employed to selectively remove the more basic aniline.
Q4: What is the best method to separate this compound from its isomers (2- and 3-ethylaniline)?
A4: The boiling points of this compound and its isomers are very close, making separation by standard distillation difficult. The most effective method is purification through derivatization. This involves converting the mixture of amines into acetyl derivatives, which can then be separated by recrystallization. The purified acetyl derivative of this compound is subsequently hydrolyzed back to the pure amine.[1][5]
Q5: How can I remove the byproduct N,N-diethylaniline?
A5: The boiling point of N,N-diethylaniline is very close to that of this compound, rendering simple or fractional distillation ineffective.[3] A chemical purification method is recommended. One approach involves treating the mixture with p-toluenesulfonyl chloride, which reacts with the primary amine (this compound) but not the tertiary amine (N,N-diethylaniline). The N,N-diethylaniline can then be removed by steam distillation. The resulting sulfonamide of this compound is then hydrolyzed back to the pure amine.[2]
Q6: What are the essential safety precautions when handling this compound?
A6: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It can cause skin and eye irritation.[4] Always handle this chemical in a well-ventilated fume hood.[4][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6] It is also a combustible liquid and should be kept away from heat, sparks, and open flames.[4][7]
Physical Properties of this compound and Common Impurities
The following table summarizes key quantitative data for this compound and potential byproducts, which is crucial for selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) | Solubility in Water |
| This compound | C₈H₁₁N | 121.18 | 216[7][9] | -5[7][9] | 0.975[7][9] | Immiscible[1] |
| Aniline | C₆H₇N | 93.13 | 184[3] | -6 | 1.022 | Slightly Soluble |
| Ethylbenzene | C₈H₁₀ | 106.17 | 136 | -95 | 0.867 | Insoluble |
| 2-Ethylaniline | C₈H₁₁N | 121.18 | 214-215 | -44 | 0.983 | Slightly Soluble |
| 3-Ethylaniline | C₈H₁₁N | 121.18 | 214-216 | - | 0.974 | Slightly Soluble |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 216-217[3] | -38 | 0.938 | Insoluble |
Troubleshooting Purification Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation During Distillation | The boiling points of the components are too close for effective separation by simple distillation. | Use a fractional distillation column with a high number of theoretical plates.[10] For isomers or compounds with nearly identical boiling points, consider an alternative method like chemical derivatization followed by recrystallization or column chromatography.[1][5] |
| Emulsion Formation in Liquid-Liquid Extraction | Vigorous shaking of the separatory funnel has created a stable suspension of the two immiscible liquids. | Stop shaking and allow the funnel to stand undisturbed for an extended period. Gently swirl the funnel or stir the layers with a glass rod. Add a saturated aqueous solution of NaCl (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[11] For persistent emulsions, consider supported liquid-liquid extraction using diatomaceous earth.[12] |
| Product Streaking or Sticking on Silica Gel Column | The basic amine group of this compound is interacting strongly with the acidic silica gel stationary phase. | Pre-treat the silica gel with a small amount of a basic modifier. Add ~0.5-1% triethylamine to the eluent system to neutralize the acidic sites on the silica gel and improve elution.[13] Always perform a thin-layer chromatography (TLC) analysis first to optimize the mobile phase.[13] |
| Low Yield of Purified Product | Product loss during multiple transfers; incomplete extraction or elution; decomposition of the product on the column or during heating. | Minimize the number of transfer steps. Ensure complete extraction by performing multiple extractions with fresh solvent.[14] For column chromatography, ensure all the product is eluted by checking fractions with TLC. If the compound is heat-sensitive, use reduced pressure for distillation and solvent removal (rotary evaporation).[14] |
| Co-elution of Impurities in Column Chromatography | The polarity of the impurity is very similar to the polarity of this compound in the chosen solvent system. | Optimize the mobile phase using TLC with different solvent systems. A less polar solvent system may improve separation.[15] Consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[16] |
Experimental Protocols
Protocol 1: Purification via Acetylation and Recrystallization
This method is highly effective for separating this compound from its isomers.[1][5]
-
Acetylation: Dissolve the crude this compound mixture in a suitable solvent like benzene. Add acetic anhydride and gently reflux the mixture to convert the amines to their corresponding acetyl derivatives.
-
Recrystallization: Cool the reaction mixture. The N-(4-ethylphenyl)acetamide will precipitate. Collect the solid by filtration. Recrystallize the solid from a suitable solvent system, such as benzene/petroleum ether or ethanol, to obtain the pure acetyl derivative.[5]
-
Hydrolysis: Reflux the purified N-(4-ethylphenyl)acetamide with aqueous sulfuric acid until the solution becomes clear, indicating the complete hydrolysis of the amide back to the amine sulfate.[5]
-
Isolation: Isolate the amine sulfate salt. Suspend it in water and add solid potassium hydroxide (KOH) to neutralize the acid and liberate the free this compound base, which will separate as an oil.
-
Final Purification: Separate the organic layer, dry it over anhydrous KOH, and distill under vacuum to obtain pure this compound.[5]
Protocol 2: Fractional Vacuum Distillation
This method is suitable for separating this compound from impurities with significantly different boiling points, such as aniline or ethylbenzene.[3][10]
-
Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source. Ensure all glass joints are properly sealed for vacuum application.
-
Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar. Begin heating the flask gently under reduced pressure.
-
Fraction Collection: Monitor the temperature at the head of the column. Collect the initial fractions, which will be enriched in the lower-boiling point impurities.
-
Product Collection: As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the purified product.
-
Shutdown: Once the majority of the product has been distilled, stop the heating and allow the apparatus to cool before carefully releasing the vacuum.
Protocol 3: Acid-Base Liquid-Liquid Extraction
This protocol is used to remove acidic or basic impurities from a solution of this compound in an organic solvent.[17]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane.
-
Acid Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic impurities will be protonated and move into the aqueous layer. Drain the aqueous layer. Repeat the wash if necessary.
-
Base Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH) to remove any acidic impurities. Drain the aqueous layer.
-
Neutral Wash: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to remove residual water from the organic phase.[14]
-
Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent, and remove the solvent under reduced pressure to yield the purified product.[14]
Protocol 4: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase.[16]
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool at the bottom. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.[18]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel.
-
Elution: Add the mobile phase (eluent) to the top of the column. A typical starting eluent for an aniline derivative might be a mixture of hexane and ethyl acetate. Add a small amount of triethylamine (~0.5%) to the eluent to prevent streaking.[13] Apply gentle pressure to the top of the column to force the solvent through at a steady rate.
-
Fraction Collection: Collect the eluting solvent in small, separate fractions using test tubes or vials.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Purification Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification method based on the primary impurities present in the crude this compound product.
Caption: Decision tree for selecting a this compound purification method.
References
- 1. Page loading... [guidechem.com]
- 2. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. This compound(589-16-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound | 589-16-2 [chemicalbook.com]
- 6. Buy this compound | 589-16-2 [smolecule.com]
- 7. This compound 98 589-16-2 [sigmaaldrich.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. This compound 98 589-16-2 [sigmaaldrich.com]
- 10. tnhmc.com [tnhmc.com]
- 11. youtube.com [youtube.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. orgsyn.org [orgsyn.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
Optimization of reaction conditions for 4-Ethylaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 4-Ethylaniline. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and process diagrams to assist in your laboratory work.
Troubleshooting and Optimization
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Poor quality reagents: Starting materials or solvents may be impure or contain water. 3. Catalyst inefficiency: The catalyst may be deactivated or used in an insufficient amount. 4. Reversible reaction: For syntheses involving imine formation, the equilibrium may not favor the product.[1] | 1. Monitor reaction progress: Use TLC or GC to determine the optimal reaction time and consider increasing the temperature if the reaction is sluggish. 2. Ensure reagent purity: Use pure, anhydrous starting materials and solvents to prevent side reactions and product hydrolysis.[1] 3. Catalyst handling: Activate the catalyst before use if required (e.g., Pd/C) and ensure it is not poisoned. Consider increasing the catalyst loading. 4. Water removal: If water is a byproduct, use a Dean-Stark apparatus or a dehydrating agent to drive the reaction forward.[1] |
| Formation of Side Products/Impurities | 1. Over-alkylation: In reductive amination, reaction with the product amine can lead to dialkylation. 2. Polymerization: Some starting materials, like formaldehyde derivatives, are prone to polymerization.[1] 3. Ortho/Meta isomers: During the nitration of ethylbenzene, ortho and meta-nitroethylbenzene can be formed as impurities. 4. Self-condensation: Aldehydes with α-hydrogens can undergo self-condensation, especially under basic or strongly acidic conditions.[1] | 1. Control stoichiometry: Use a controlled molar ratio of reactants. 2. Optimize conditions: Adjust the reaction concentration and temperature to minimize polymerization.[1] 3. Purification: Employ fractional distillation or column chromatography to separate the desired para isomer. 4. pH control: Maintain mildly acidic conditions to minimize self-condensation of carbonyl compounds.[1] |
| Product Darkens on Standing | 1. Oxidation: Anilines are susceptible to air oxidation, which can cause discoloration.[2] | 1. Storage: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.[3] 2. Purification: Distill the product from zinc dust to help prevent oxidation.[4] |
| Difficulty in Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Emulsion formation: During aqueous workup, emulsions can form, making separation difficult. 3. Product solubility: The product may have some solubility in the aqueous phase. | 1. Extraction and Distillation: If the product is an oil, extract it with a suitable organic solvent, dry the organic layer, and purify by vacuum distillation. 2. Break emulsion: Add a saturated brine solution to help break up emulsions. 3. Salting out: Saturate the aqueous layer with a salt like potassium carbonate to decrease the product's solubility and improve extraction efficiency.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthesis route for this compound?
A1: A widely used method for preparing this compound is the nitration of ethylbenzene to form a mixture of nitroethylbenzene isomers, followed by the separation and subsequent reduction of the para-isomer (p-nitroethylbenzene) to this compound.[2]
Q2: What catalysts are typically used for the reduction of p-nitroethylbenzene?
A2: Several reducing agents can be employed. Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a common choice.[2][6] Other effective methods include using iron in an acidic medium or stannous chloride in an alcohol solvent.[2][7]
Q3: My this compound product is a dark liquid. Is it impure and how can I purify it?
A3: this compound can appear as a colorless to pale yellow or even reddish-brown liquid.[2] Darkening can occur upon exposure to air due to oxidation.[2] For purification, you can dissolve the amine in a solvent like benzene, acetylate it, and recrystallize the acetyl derivative. The purified derivative can then be hydrolyzed back to the free amine using acid, followed by neutralization and distillation.[4] A simpler method is vacuum distillation, potentially over zinc dust to minimize oxidation.[4]
Q4: I am considering a reductive amination route. What are the key considerations?
A4: Reductive amination is a viable alternative. Key considerations include choosing an appropriate reducing agent and controlling the reaction conditions to avoid side reactions. A common method involves reacting a carbonyl compound with an amine in the presence of a reducing agent. To prevent side reactions like over-alkylation, it's important to carefully control the stoichiometry of your reactants.
Q5: What are the typical reaction conditions for the synthesis of N-ethylaniline from aniline and acetaldehyde?
A5: One patented method describes a two-step, one-pot synthesis at normal temperature and pressure. First, a nucleophilic reaction between aniline and acetaldehyde forms a Schiff base. This is followed by a reduction step using a reducing agent like sodium borohydride (NaBH4) to yield N-ethylaniline.[8][9] The molar ratio of aniline:acetaldehyde:reducing agent is typically in the range of 1:1.2-2:0.25-0.5.[8]
Experimental Protocols
Protocol 1: Synthesis via Nitration of Ethylbenzene and Reduction
This protocol is a common industrial method for producing this compound.[2]
Step 1: Nitration of Ethylbenzene
-
In a reaction vessel equipped with cooling and stirring, slowly add ethylbenzene to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature between 10-20°C during the addition to control the exothermic reaction and minimize the formation of dinitro compounds.
-
After the addition is complete, continue stirring for a few hours at room temperature to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice and separate the organic layer.
-
Wash the organic layer with water and then with a dilute sodium carbonate solution to remove residual acids.
-
Separate the isomers (ortho, meta, and para-nitroethylbenzene) by fractional distillation under reduced pressure.
Step 2: Reduction of p-Nitroethylbenzene
-
Place the purified p-nitroethylbenzene in a suitable solvent, such as ethanol.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas.
-
Heat the mixture and stir vigorously. The reaction progress can be monitored by the uptake of hydrogen.
-
Once the reaction is complete, cool the mixture and filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound by vacuum distillation.
Protocol 2: Synthesis of N-Ethylaniline via Reductive Amination
This method describes the formation of N-ethyl-2,6-diethylaniline, which can be adapted for similar structures.
-
Add 2-propanol (90 ml) to a flask containing Pd/C (0.5 mmol).
-
Add a solution of ammonium formate (50 mmol) in water (10 ml) to the flask.
-
Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.
-
Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.
-
Stir for 30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure at 45-50°C to obtain the product.
Data Presentation
Table 1: Reagent Quantities and Yields for 4-ethyl-2-nitroaniline Synthesis
| Reagent | Amount | Moles |
| This compound | 6 g | ~0.05 mol |
| Acetic Anhydride | 30 ml | - |
| 70% Nitric Acid | 6.3 ml | ~0.1 mol |
| Product | Yield | Percentage Yield |
| 4-ethyl-2-nitroaniline | 5.76 g | 69.32% |
| Data adapted from a synthesis of 4-ethyl-2-nitroaniline, which involves nitration of this compound. |
Table 2: Reaction Conditions for N-Ethylaniline Synthesis from Aniline and Ethanol
| Parameter | Value |
| Reactant Molar Ratio (Aniline:Ethanol) | 1:1.5 |
| Catalyst | 0.3% Phosphorus trichloride |
| Temperature | 300 °C |
| Pressure | 9.84 MPa |
| Product Mixture Composition | |
| Aniline | 20% |
| Ethylaniline | 65%-70% |
| Diethylaniline | 10%-15% |
| Data from a high-temperature, high-pressure synthesis method.[8][9] |
Visualizations
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Caption: Troubleshooting logic for optimizing this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 4. This compound | 589-16-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 4-(2-MORPHOLIN-4-YL-ETHYL)-ANILINE synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
- 9. CN103145562B - N-ethyl aniline preparation method - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Ethylaniline via Nitration of Ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the synthesis of 4-ethylaniline, which is prepared by the nitration of ethylbenzene followed by the reduction of the resulting nitroethylbenzene isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the nitration of ethylbenzene?
The nitration of ethylbenzene is a classic electrophilic aromatic substitution reaction. The ethyl group is an activating, ortho-, para-director, meaning it directs the incoming nitro group (–NO₂) primarily to the positions ortho (C2) and para (C4) to the ethyl group on the benzene ring. Therefore, the primary products are a mixture of 2-nitroethylbenzene and 4-nitroethylbenzene. A small amount of the meta-isomer (3-nitroethylbenzene) may also be formed.
Q2: What are the most common side products in the nitration of ethylbenzene?
The most prevalent side products in the nitration of ethylbenzene are dinitroethylbenzene isomers. These are formed when a second nitro group is added to the mono-nitrated product. The formation of dinitro compounds is significantly promoted by higher reaction temperatures and a high concentration of the nitrating agent.
Q3: What side products can be expected during the reduction of nitroethylbenzene to ethylaniline?
Several side products can arise during the reduction of nitroethylbenzene, depending on the chosen reduction method and reaction conditions. These can include:
-
Incomplete Reduction: The presence of unreacted nitroethylbenzene in the final product.
-
Intermediate Reduction Products: Under certain conditions, intermediate species such as nitrosoethylbenzene and N-ethylphenylhydroxylamine may be isolated.
-
Coupling Products: In some cases, especially with certain reducing agents like metal hydrides, azo compounds (e.g., azoxybenzene derivatives) can be formed through the coupling of two nitroarene molecules.
-
Products from Over-reduction: While less common for aromatic amines, aggressive reduction conditions could potentially affect other functional groups if present.
Troubleshooting Guides
Nitration Stage
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of mono-nitroethylbenzene | 1. Incomplete reaction. 2. Loss of product during workup. | 1. Ensure sufficient reaction time and adequate mixing. 2. Carefully separate the organic and aqueous layers during extraction. Minimize transfers between vessels. |
| High yield of dinitroethylbenzene | 1. Reaction temperature is too high. 2. Excess of nitrating agent. | 1. Maintain a low reaction temperature (typically below 50-60°C) using an ice bath.[1] 2. Use a stoichiometric or slight excess of the nitrating mixture. |
| Dark-colored reaction mixture or product | Formation of oxidized byproducts. | Ensure the reaction temperature is well-controlled. Purify the crude product by distillation or chromatography. |
Reduction Stage
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reduction (presence of nitro compound in product) | 1. Insufficient reducing agent. 2. Deactivated catalyst (in catalytic hydrogenation). 3. Insufficient reaction time or temperature. | 1. Use a sufficient excess of the reducing metal (e.g., Fe, Sn) in acid reductions.[2] 2. Use fresh, high-activity catalyst (e.g., Pd/C, Raney Nickel).[2] 3. Increase reaction time or temperature as guided by literature protocols. |
| Formation of azo- or azoxy- compounds | Use of inappropriate reducing agents (e.g., some metal hydrides with aromatic nitro compounds).[3] | Use standard reduction methods like catalytic hydrogenation or metal/acid combinations (Fe/HCl, Sn/HCl).[4][5] |
| Difficulty in isolating the product | Formation of stable salts or emulsions during workup. | Carefully adjust the pH to strongly basic conditions to liberate the free amine before extraction.[1] Use a brine wash to break up emulsions. |
Experimental Protocols
Protocol 1: Mixed-Acid Nitration of Ethylbenzene
This protocol is a standard laboratory procedure for the nitration of aromatic compounds.
Materials:
-
Ethylbenzene
-
Concentrated Nitric Acid (~70%)
-
Concentrated Sulfuric Acid (~98%)
-
Ice
-
Deionized water
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Separatory funnel
Procedure:
-
Prepare Nitrating Mixture: In a 250 mL round-bottom flask submerged in an ice-water bath, add 25 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid. Keep the mixture cool.
-
Reaction: Slowly add 20 mL of ethylbenzene dropwise to the stirred nitrating mixture. Maintain the reaction temperature below 50°C. After the addition is complete, continue stirring for 30-60 minutes.
-
Work-up: Pour the reaction mixture slowly onto crushed ice in a beaker. Transfer the mixture to a separatory funnel.
-
Separation and Washing: Separate the lower aqueous layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with another 50 mL of cold water.
-
Drying: Transfer the washed organic layer to a clean, dry flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask and let it stand until the liquid becomes clear.
-
Purification: The product, a mixture of 2- and 4-nitroethylbenzene, can be purified by fractional distillation under reduced pressure.
Protocol 2: Reduction of Nitroethylbenzene using Iron in Acidic Medium (Béchamp Reduction)
This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[5]
Materials:
-
Nitroethylbenzene isomer mixture
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol/Water solvent mixture
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add iron powder and a mixture of ethanol and water.
-
Activation: Add a small amount of concentrated HCl and heat the mixture to reflux to activate the iron surface.
-
Reduction: Slowly add a solution of the nitroethylbenzene isomers to the refluxing mixture. Maintain reflux for 1-3 hours after the addition is complete. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and filter to remove excess iron. Make the filtrate strongly alkaline with a concentrated NaOH solution to precipitate iron hydroxides and liberate the free amine.
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and remove the solvent using a rotary evaporator to yield the crude ethylaniline mixture.
-
Purification: The resulting 2- and this compound isomers can be separated and purified by fractional distillation or column chromatography.
Visualizations
Caption: Reaction pathway for the nitration of ethylbenzene.
Caption: General reduction pathway and potential side products.
Caption: A logical workflow for troubleshooting common issues.
References
Improving the yield of diazotization reactions with 4-Ethylaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for improving the yield of diazotization reactions with 4-Ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in the diazotization of this compound?
A1: Temperature control is paramount. The 4-ethylphenyldiazonium salt formed is thermally unstable and prone to decomposition at temperatures above 5 °C.[1] To prevent this, both the diazotization reaction and any subsequent coupling reactions must be strictly maintained between 0 and 5 °C using an ice bath. Failure to maintain this low temperature is a primary cause of reduced yield and the formation of phenolic impurities.[1]
Q2: Why is an excess of mineral acid necessary in the reaction?
A2: An excess of a strong mineral acid, such as hydrochloric acid (HCl), serves two main purposes. Firstly, it ensures the complete conversion of this compound to its more soluble hydrochloride salt. Secondly, it prevents the newly formed diazonium salt from coupling with unreacted this compound, a side reaction that leads to the formation of colored azo compounds as impurities.[2]
Q3: How can I confirm that the diazotization reaction is complete?
A3: The completion of the reaction can be verified by testing for the presence of a slight excess of nitrous acid.[2] This is done by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the this compound has been consumed.[3]
Q4: What are the primary side reactions to be aware of?
A4: The main side reactions include:
-
Decomposition to Phenols: The diazonium salt can react with water to form 4-ethylphenol, especially if the temperature rises above 5 °C.[2]
-
Azo Coupling: The diazonium salt can couple with unreacted this compound or other nucleophilic aromatic compounds present in the reaction mixture, leading to the formation of colored azo impurities.[2]
-
Triazene Formation: The diazonium salt may react with unreacted this compound if the reaction is not sufficiently acidic.[2]
Q5: Is it safe to isolate the 4-ethylphenyldiazonium salt as a solid?
A5: It is strongly advised not to isolate diazonium salts in their solid, dry state as they are notoriously unstable and can be explosive upon heating or mechanical shock.[2] For safety, it is crucial to keep them in solution at all times and use them immediately after preparation.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the diazotization of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of Diazonium Salt: Reaction temperature was too high. 3. Side Reactions: Insufficient acid leading to azo coupling. | 1. Ensure a slight excess of sodium nitrite is used. Confirm completion with a positive starch-iodide test.[2] 2. Strictly maintain the internal reaction temperature between 0-5 °C using an ice-salt bath.[1] 3. Use at least 2.5-3 equivalents of mineral acid to suppress side reactions.[2] |
| Formation of an Oily or Tarry Substance | 1. Azo Coupling: Insufficient acid or localized high concentrations of reactants. 2. Phenolic Impurities: Decomposition of the diazonium salt due to elevated temperatures. | 1. Ensure vigorous stirring and slow, dropwise addition of the sodium nitrite solution. Confirm the reaction medium is sufficiently acidic.[2] 2. Improve cooling efficiency and monitor the internal reaction temperature closely. Use the diazonium salt solution immediately after preparation.[1] |
| Inconsistent Product Color or Purity | 1. pH Fluctuations: Incorrect pH can lead to different side products. 2. Incomplete Diazotization: Unreacted starting material can lead to impurities. 3. Temperature Variations: Inconsistent temperature control can lead to varying levels of decomposition.[3] | 1. Ensure the pH is maintained in the optimal range for your subsequent reaction (e.g., weakly acidic for coupling with amines).[1] 2. Verify complete diazotization using the starch-iodide test before proceeding.[3] 3. Use an efficient cooling bath and monitor the temperature throughout the reaction.[3] |
| Brown Fumes (NO₂) Evolving from the Reaction | 1. High Temperature: Decomposition of nitrous acid. 2. Localized High Concentration of Nitrite: Adding the sodium nitrite solution too quickly. | 1. Ensure the reaction vessel is well-immersed in an ice-salt bath. 2. Add the sodium nitrite solution slowly and sub-surface with vigorous stirring to ensure rapid mixing.[2] |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of the diazotization of this compound. This data is based on general principles of diazotization reactions and is intended for comparative purposes.
Table 1: Illustrative Effect of Temperature on Yield
| Temperature (°C) | Theoretical Yield (%) | Observations |
| 0-5 | 90-95 | Clean reaction, minimal side products. |
| 5-10 | 70-80 | Noticeable formation of phenolic byproducts. |
| >10 | <60 | Significant decomposition and formation of colored impurities. |
Table 2: Illustrative Effect of Acid Equivalents (HCl) on Yield
| Equivalents of HCl | Theoretical Yield (%) | Observations |
| 1.0 | <50 | Incomplete reaction, significant azo coupling. |
| 2.0 | 75-85 | Improved yield, some side products may still be present. |
| 3.0 | >90 | Optimal, clean reaction with minimal side products. |
Experimental Protocols
Standard Protocol for the Diazotization of this compound
This protocol describes a general method for the in-situ preparation of a 4-ethylphenyldiazonium chloride solution.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Aniline Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine this compound (1.0 eq) with distilled water.
-
Slowly add concentrated hydrochloric acid (3.0 eq) while stirring. The aniline will dissolve to form its hydrochloride salt, which may precipitate as a fine slurry.
-
Cool the mixture to an internal temperature of 0-5 °C in an ice-salt bath with continuous stirring.[4]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
-
Diazotization:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the vigorously stirred aniline salt suspension over 30-45 minutes.[4]
-
Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.[4] Adjust the addition rate as necessary to control any exotherm.
-
-
Monitoring the Reaction:
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes.
-
Check for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the reaction is complete.[3] If the test is negative, add a small amount of additional sodium nitrite solution and re-test after 10 minutes.
-
-
Use of the Diazonium Salt Solution:
-
The resulting pale yellow solution of 4-ethylphenyldiazonium chloride should be used immediately in the subsequent reaction step. Do not attempt to isolate the diazonium salt.[2]
-
Visualizations
Caption: Experimental workflow for the diazotization of this compound.
Caption: Troubleshooting logic for common issues in diazotization reactions.
References
Troubleshooting low yields in Suzuki coupling of 4-Ethylaniline
This guide provides troubleshooting advice for researchers encountering low yields in the Suzuki-Miyaura cross-coupling of 4-ethylaniline with arylboronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
Low yields in the Suzuki coupling of this compound, an electron-rich aniline, can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The palladium catalyst may be improperly activated or deactivated during the reaction. This can be due to impurities, incorrect ligand choice, or the formation of palladium black.
-
Suboptimal Base: The choice and strength of the base are crucial for the transmetalation step. An inappropriate base can lead to slow or incomplete reactions.
-
Solvent Issues: The solvent must be anhydrous and deoxygenated to prevent side reactions and catalyst decomposition. The polarity of the solvent also influences reaction rates.
-
Side Reactions: Electron-rich anilines can be prone to side reactions, such as homocoupling of the boronic acid or proto-deboronation.
-
Reagent Quality: The purity of the this compound, arylboronic acid, catalyst, ligand, and base is critical for a successful reaction.
Q2: I suspect a problem with my palladium catalyst. How can I troubleshoot this?
Catalyst issues are a frequent source of low yields. Consider the following:
-
Pre-catalyst Activation: Ensure you are using a pre-catalyst that efficiently generates the active Pd(0) species. For challenging couplings, consider using pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized pre-catalysts from generations like G3 or G4.
-
Ligand Selection: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., Buchwald or Beller-type monophosphines like XPhos or SPhos) are often effective. Bidentate ligands can also prevent the formation of inactive palladium dimers.
-
Catalyst Loading: While higher catalyst loading can sometimes improve yields, it can also lead to more side reactions. If you suspect catalyst decomposition, a modest increase in loading (e.g., from 1 mol% to 2-3 mol%) might be beneficial.
-
Reaction Color: While not always definitive, a rapid change to a black precipitate (palladium black) early in the reaction can indicate catalyst decomposition.[1]
Q3: Which base should I use for the Suzuki coupling of this compound?
The base plays a critical role in activating the boronic acid for transmetalation.[2][3][4]
-
Common Choices: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used and effective bases for Suzuki couplings.[3]
-
Base Strength: For electron-rich anilines, a moderately strong base is often sufficient. Very strong bases might promote undesired side reactions.
-
Solubility: Ensure the chosen base has some solubility in the reaction mixture. The use of a phase-transfer catalyst can be beneficial if you are using an inorganic base in an organic solvent.[5]
-
Amine Bases: Amine bases are generally less effective than oxygen-based bases in Suzuki couplings and can sometimes inhibit the reaction.[6]
Q4: My reaction seems to be stalling. Could the solvent be the issue?
Yes, the solvent system is critical.
-
Anhydrous and Deoxygenated Conditions: It is imperative to use dry, degassed solvents. Oxygen can oxidize the Pd(0) catalyst, and water can lead to proto-deboronation of the boronic acid.[7] Degassing can be achieved by sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[8]
-
Solvent Polarity: Aprotic polar solvents like dioxane, THF, or DME are often good choices.[9][10] Sometimes a mixture of an organic solvent with water (e.g., THF/water) can be effective, especially when using water-soluble bases.[5]
-
Nitrile Solvents: Be cautious with nitrile solvents like acetonitrile, as they can sometimes coordinate to the palladium center and inhibit catalysis.[10]
Q5: I am observing significant amounts of homocoupled product from my boronic acid. How can I minimize this?
Homocoupling is a common side reaction. To minimize it:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the this compound.
-
Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can reduce its concentration at any given time, thereby decreasing the rate of homocoupling.
-
Optimize Temperature: Higher temperatures can sometimes favor homocoupling. Try running the reaction at a lower temperature for a longer period.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas the chosen solvent (e.g., 1,4-dioxane) by bubbling with argon for at least 30 minutes.
-
Use high-purity reagents.
-
-
Reaction Setup:
-
To a Schlenk flask under an argon atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Add the degassed solvent (5 mL).
-
-
Reaction Execution:
-
Stir the mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
The following tables provide hypothetical yield data based on common optimization trends for Suzuki couplings involving electron-rich anilines.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (2 mol%) | Ligand (4 mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane | 100 | 55 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 85 |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane | 100 | 70 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane | 100 | 65 |
Table 2: Effect of Base on Yield
| Catalyst | Ligand | Base (2 eq.) | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 85 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| Pd₂(dba)₃ | XPhos | Et₃N | Dioxane | 100 | 30 |
Table 3: Effect of Solvent on Yield
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 92 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 78 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 65 | 85 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | DMF | 100 | 65 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Strategies to minimize hydrodehalogenation in Buchwald-Hartwig amination of 4-Ethylaniline.
This guide provides troubleshooting strategies and frequently asked questions to help researchers minimize hydrodehalogenation during the Buchwald-Hartwig amination of 4-Ethylaniline.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant side reaction with this compound?
A: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig amination where the aryl halide starting material is reduced, meaning the halogen is replaced by a hydrogen atom, instead of being coupled with the amine.[1] This pathway competes directly with the desired C-N bond formation, lowering the yield of the target aryl amine.[1] This issue is particularly prevalent when using primary amines like this compound. The mechanism often involves a β-hydride elimination from a palladium-amide intermediate, which competes with the productive reductive elimination step that forms the desired product.[1][2][3][4]
Caption: Competing pathways in Buchwald-Hartwig amination.
Q2: My reaction is producing a lot of the hydrodehalogenated arene. What are the most critical parameters to investigate first?
A: The choice of ligand, base, and palladium precatalyst are the most critical and interdependent factors to optimize.[1] Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step, outcompeting the β-hydride elimination that leads to hydrodehalogenation. The base influences the deprotonation of the amine and can affect catalyst activity and side reactions. Using a reliable palladium precatalyst ensures the efficient formation of the active Pd(0) species.
Caption: Interplay of key parameters in the reaction outcome.
Q3: Which specific ligands are recommended to suppress hydrodehalogenation with primary amines?
A: The development of sterically hindered and electron-rich phosphine ligands has been crucial for successfully coupling primary amines while minimizing side reactions. For challenging couplings involving primary amines like this compound, later-generation Buchwald dialkylbiaryl phosphine ligands are highly effective.[2]
| Ligand Type | Examples | Key Characteristics | Impact on Hydrodehalogenation |
| Bulky Biaryl Monophosphines | XPhos, RuPhos, BrettPhos | Sterically demanding and electron-rich.[5] | Highly effective at promoting C-N reductive elimination over β-hydride elimination.[3][4] |
| Ferrocene-Based Ligands | DPPF, JosiPhos | Bidentate ligands that can increase reaction rates and yields compared to early catalysts.[2][3] | Generally good for primary amines, preventing palladium dimer formation and speeding up the reaction.[2] |
| First-Generation Ligands | P(o-tolyl)₃ | Less sterically hindered. | Prone to competitive hydrodehalogenation, especially with primary amines.[2] |
Q4: How does my choice of base impact the formation of the hydrodehalogenated side product?
A: The base is critical for deprotonating the amine to form the palladium-amido complex, but an inappropriate choice can lead to side reactions. While strong bases are common, weaker bases are often preferred to enhance selectivity and functional group tolerance.[6]
| Base | Examples | pKaH (approx.) | Advantages & Disadvantages |
| Strong Bases | NaOtBu, KOtBu, LHMDS | ~19 | Very effective at deprotonation, leading to faster reactions. However, can promote side reactions and may be incompatible with sensitive functional groups.[1][6] |
| Weak Bases | K₃PO₄, Cs₂CO₃ | ~10-12 | Offer broader functional group tolerance and can significantly suppress hydrodehalogenation.[1][5] May require higher temperatures or longer reaction times.[6] |
Troubleshooting Guide
If you are observing significant hydrodehalogenation, follow this workflow to optimize your reaction.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
Experimental Protocols
General Protocol for Amination of an Aryl Bromide with this compound
This protocol is a starting point and should be optimized for specific substrates. It incorporates best practices to minimize hydrodehalogenation.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Bulky Ligand (e.g., XPhos, if not using a precatalyst that includes it, 2-4 mol%)
-
Base (e.g., K₃PO₄, 1.5 - 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst and the base.
-
Add the anhydrous, degassed solvent to the tube.
-
Add the aryl bromide (if solid) followed by the this compound (liquid). If the aryl bromide is a liquid, add it via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by TLC or GC-MS, checking for the consumption of the aryl bromide and the formation of both the desired product and the hydrodehalogenated side product.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Degradation Pathways of 4-Ethylaniline under Oxidative Conditions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the degradation of 4-ethylaniline under oxidative conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is turning a dark color during my oxidation experiment. What does this indicate?
A1: A color change to yellow, brown, or black is a common sign of aniline oxidation. This is often due to the formation of polymeric species (polyaniline-like structures) or highly conjugated molecules like azo compounds, which are known to be colored. It suggests that polymerization is a competing pathway to complete mineralization.
Q2: What are the expected major initial steps in the oxidative degradation of this compound?
A2: The initial steps are dependent on the specific oxidant. For many advanced oxidation processes involving hydroxyl radicals, the reaction is likely initiated by:
-
Hydrogen abstraction: The removal of a hydrogen atom from the amino group (-NH₂) to form an aminyl radical.
-
Hydroxyl radical addition: The addition of a hydroxyl radical to the aromatic ring, leading to the formation of hydroxylated intermediates. In electrochemical oxidation, the initial step is typically the loss of an electron from the nitrogen atom to form a radical cation.
Q3: How can I monitor the degradation of this compound and the formation of its byproducts?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for quantifying the decrease in this compound concentration over time. To identify and quantify intermediates and final products, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: What are the final degradation products of this compound under complete mineralization?
A4: Complete mineralization of this compound will break down the molecule into carbon dioxide (CO₂), water (H₂O), and inorganic nitrogen species such as ammonium (NH₄⁺) and nitrate (NO₃⁻) ions.
Troubleshooting Guides
Issue 1: Low degradation efficiency in TiO₂ photocatalysis.
-
Possible Cause 1: Incorrect Catalyst Loading.
-
Solution: The concentration of the TiO₂ catalyst is crucial. Too low a concentration results in insufficient active sites for the reaction. Conversely, too high a concentration can lead to light scattering and reduced light penetration into the solution. The optimal catalyst loading should be determined experimentally for your specific setup, typically in the range of 0.1 to 1.0 g/L.
-
-
Possible Cause 2: Inappropriate pH.
-
Solution: The pH of the solution affects the surface charge of the TiO₂ catalyst and the speciation of this compound. The point of zero charge for TiO₂ is around pH 6.5. At pH values below this, the surface is positively charged, and at pH values above, it is negatively charged. The optimal pH for degradation needs to be determined, as it influences the adsorption of the substrate onto the catalyst surface.
-
-
Possible Cause 3: Catalyst Deactivation.
-
Solution: The surface of the TiO₂ catalyst can be deactivated by the adsorption of intermediates or byproducts. If you are reusing the catalyst, ensure it is thoroughly washed with deionized water and dried between runs. In some cases, a mild heat treatment may be necessary to regenerate the catalyst.
-
Issue 2: Electrode fouling during electrochemical oxidation.
-
Possible Cause 1: Formation of an insulating polymer film.
-
Solution: The electrochemical oxidation of anilines can lead to the formation of a non-conductive polyaniline film on the anode surface, which passivates the electrode and stops the degradation process. This can be mitigated by:
-
Operating in the presence of supporting electrolytes like chlorides, which can generate active chlorine species that help to degrade the polymer film.
-
Using pulsed potentials to periodically clean the electrode surface.
-
Periodically reversing the polarity of the electrodes if the setup allows.
-
-
-
Possible Cause 2: Adsorption of intermediates.
-
Solution: Similar to polymer formation, the strong adsorption of intermediate products can block the active sites on the electrode. Cleaning the electrode after each experiment is crucial. This can be done by mechanical polishing or by electrochemical cleaning cycles in a clean electrolyte solution.
-
Quantitative Data Summary
Specific quantitative data for the degradation of this compound is not abundant in the literature. The following table provides data for closely related compounds to serve as a reference.
| Oxidative Method | Compound | Key Parameter | Value | Reference |
| Reaction with OH radicals | 4-Methylaniline | Second-order rate constant | ~1.71 x 10¹⁰ M⁻¹s⁻¹ | Inferred from studies on similar compounds |
| Photocatalysis (TiO₂) | This compound | Kinetic Model | Langmuir-Hinshelwood | [1] |
| Ozonation | Aniline | Reaction Rate Constant | 1.2 x 10⁵ - 2.4 x 10⁶ M⁻¹s⁻¹ |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of this compound using TiO₂
1. Materials and Apparatus:
-
This compound (98% or higher)
-
Titanium dioxide (TiO₂, P25 or equivalent)
-
Deionized water
-
Photoreactor with a UV lamp (e.g., medium-pressure mercury lamp)
-
Magnetic stirrer and stir bars
-
pH meter
-
Syringes and syringe filters (0.22 µm)
-
HPLC vials
-
HPLC system with a C18 column and UV detector
-
GC-MS for product identification (optional)
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.
-
Reaction Setup:
-
Add a specific volume of the this compound stock solution and deionized water to the photoreactor to achieve the desired initial concentration (e.g., 10 mg/L).
-
Add the desired amount of TiO₂ catalyst (e.g., 0.5 g/L).
-
Place a magnetic stir bar in the reactor.
-
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to ensure that adsorption-desorption equilibrium of this compound on the TiO₂ surface is reached. Take a sample at the end of this period (t=0).
-
Photocatalytic Reaction:
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Maintain constant stirring throughout the experiment.
-
If required, bubble air or oxygen through the solution to ensure a sufficient supply of electron acceptors.
-
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot (e.g., 1 mL) of the suspension.
-
Sample Preparation: Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove the TiO₂ particles and stop the reaction. Transfer the filtrate to an HPLC vial.
-
Analysis: Analyze the samples by HPLC to determine the concentration of this compound. For product identification, analyze selected samples by GC-MS or LC-MS.
Protocol 2: Electrochemical Oxidation of this compound
1. Materials and Apparatus:
-
This compound
-
Supporting electrolyte (e.g., Sodium sulfate - Na₂SO₄, Sodium chloride - NaCl)
-
Deionized water
-
Electrochemical cell (divided or undivided)
-
Anode (e.g., Boron-Doped Diamond - BDD, Dimensionally Stable Anode - DSA)
-
Cathode (e.g., Platinum, Stainless steel)
-
Reference electrode (e.g., Ag/AgCl) (optional, for potentiostatic control)
-
Potentiostat/Galvanostat (DC power supply)
-
Magnetic stirrer and stir bars
-
Analytical equipment (HPLC, GC-MS)
2. Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) containing a known concentration of this compound (e.g., 50 mg/L).
-
Electrochemical Cell Setup:
-
Assemble the electrochemical cell with the anode and cathode. Ensure the electrodes are clean before use.
-
Fill the cell with the prepared electrolyte solution.
-
Place a magnetic stir bar in the cell.
-
-
Electrolysis:
-
Begin stirring the solution.
-
Apply a constant current (galvanostatic mode) or a constant potential (potentiostatic mode) between the anode and cathode. A typical current density might be in the range of 10-50 mA/cm².
-
-
Sampling: At specified time intervals, collect samples from the electrolyte.
-
Sample Analysis: Analyze the samples using HPLC to monitor the decrease in this compound concentration. Use GC-MS or LC-MS to identify degradation intermediates.
Visualizations
Caption: Proposed general degradation pathways for this compound under oxidative conditions.
Caption: Experimental workflow for the photocatalytic degradation of this compound.
Caption: Troubleshooting logic for low degradation efficiency in photocatalysis experiments.
References
Methods for removing colored impurities from 4-Ethylaniline
This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for removing colored impurities from 4-Ethylaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample colored?
This compound is a colorless to pale yellow liquid when pure.[1][2] However, it is prone to oxidation upon exposure to air and light, which forms highly colored impurities.[1] This is a common characteristic of anilines. The color can range from yellow to red-brown depending on the level of impurity.[1]
Q2: What are the common methods for removing colored impurities from this compound?
The primary methods for purifying this compound and removing colored impurities are:
-
Vacuum Distillation: This is the most common and direct method for purifying liquid anilines. It is effective at separating the desired product from less volatile colored impurities and oxidation products.
-
Treatment with Adsorbents: Using materials like activated carbon can effectively adsorb colored impurities from a solution of the compound.[3]
-
Chemical Conversion and Recrystallization: This indirect method involves converting the liquid this compound into a solid derivative (like acetanilide), which can be easily purified by recrystallization. The purified derivative is then hydrolyzed back to high-purity this compound.[4][5]
Q3: Which purification method should I choose?
The choice of method depends on the initial purity of your sample, the quantity of material, and the required final purity. The flowchart below provides a general guide for selecting the appropriate method.
Caption: Decision tree for selecting a purification method for this compound.
Troubleshooting Guide
Q4: I performed a vacuum distillation, but my this compound is still yellow. What went wrong?
Several factors could contribute to this issue:
-
Air Leak in the System: Ensure all joints in your distillation apparatus are properly sealed. An air leak can cause oxidation at high temperatures.
-
Decomposition: Overheating can cause the sample to decompose, leading to discoloration. Ensure the distillation temperature is appropriate for the pressure.
-
Oxidation Prone Sample: For stubborn cases, distilling over a small amount of zinc dust can help prevent oxidation during the process.[4][5]
-
Contaminated Glassware: Ensure all glassware is scrupulously clean before starting.
Q5: Can I use activated carbon to decolorize a neat (solvent-free) sample of this compound?
While possible, it is generally more effective to dissolve the this compound in a suitable organic solvent (e.g., ethanol, toluene) before treating it with activated carbon. This improves the contact between the impurities and the adsorbent surface. After treatment, the carbon is filtered off, and the solvent is removed by rotary evaporation, followed by distillation of the purified product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₈H₁₁N | [1] |
| Molecular Weight | 121.18 g/mol | [6] |
| Appearance | Colorless to pale yellow or red-brown liquid | [1][2] |
| Melting Point | -5 °C | [4] |
| Boiling Point | 216 °C | [4] |
| Density | 0.975 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.554 | [4] |
| Solubility | Insoluble in water; soluble in most organic solvents | [1][7] |
Table 2: Comparison of Purification Methods
| Method | Principle | Pros | Cons |
| Vacuum Distillation | Separation based on boiling point differences. | Fast, effective for moderate impurities, good for large quantities. | May not remove impurities with similar boiling points; risk of decomposition. |
| Activated Carbon Treatment | Adsorption of polar, colored impurities. | Excellent for removing trace colors, simple procedure. | Requires a subsequent step (filtration and distillation) to isolate the product. |
| Purification via Acetyl Derivative | Chemical conversion, recrystallization, hydrolysis. | Yields very high purity product; excellent for heavily impure samples. | Multi-step, time-consuming, potential for yield loss in each step.[4][5] |
Experimental Protocols
Protocol 1: Vacuum Distillation
This method is suitable for moderately impure this compound.
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using clean, dry glassware. Use a short-path distillation head for efficiency.
-
Sample Preparation: Place the crude this compound into the distillation flask. For samples prone to oxidation, add a small amount of zinc dust (approx. 1% by weight).[4][5]
-
Distillation:
-
Slowly apply vacuum, ensuring the system is sealed. A pressure of 2.67-4.00 KPa is often effective.[8]
-
Gently heat the distillation flask using a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at its boiling point corresponding to the system pressure. The literature boiling point is 216 °C at atmospheric pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.
-
-
Storage: Store the purified, colorless product under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container to prevent re-oxidation.[7]
Protocol 2: Decolorization with Activated Carbon
This protocol is ideal as a pre-treatment step before distillation for samples with significant color.
-
Dissolution: Dissolve the colored this compound in a suitable organic solvent (e.g., ethanol) in a ratio of approximately 1:5 to 1:10 (w/v).
-
Adsorption:
-
Add activated carbon (approx. 1-2% of the weight of the this compound) to the solution.
-
Stir the mixture at room temperature for 30-60 minutes. Gentle heating can sometimes improve efficiency but should be done with care.[3]
-
-
Filtration: Filter the mixture through a pad of celite or a fine filter paper to completely remove the activated carbon particles.
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator.
-
Final Purification: Purify the resulting this compound via vacuum distillation as described in Protocol 1.
Protocol 3: Purification via the Acetyl Derivative
This multi-step method is highly effective for grossly impure samples and yields a product of very high purity.[4][5]
Caption: Workflow for the purification of this compound via its acetyl derivative.
-
Step 1: Acetylation
-
Dissolve the crude this compound in a suitable solvent like benzene or toluene.
-
Slowly add a slight molar excess of acetic anhydride. The reaction is exothermic.
-
After the initial reaction subsides, heat the mixture gently if necessary to ensure the reaction goes to completion.
-
Cool the reaction mixture to crystallize the crude 4-acetyl-ethylaniline.
-
-
Step 2: Recrystallization
-
Collect the crude solid product by filtration.
-
Recrystallize the solid from a suitable solvent system, such as ethanol or a benzene/petroleum ether mixture, to obtain pure white crystals of 4-acetyl-ethylaniline.[4]
-
-
Step 3: Hydrolysis
-
Step 4: Isolation and Final Purification
-
Cool the acidic solution to precipitate the amine sulfate salt.
-
Isolate the salt and suspend it in water.
-
Carefully add a strong base (e.g., solid KOH or NaOH solution) to neutralize the acid and liberate the free this compound base, which will separate as an oil.[4][5]
-
Separate the organic layer, dry it over a suitable drying agent (e.g., KOH pellets), and perform a final vacuum distillation to obtain the high-purity product.[4][5]
-
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 98% - 589-16-2 - Manufacturers & Suppliers in India [ottokemi.com]
- 3. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 4. This compound | 589-16-2 [chemicalbook.com]
- 5. This compound CAS#: 589-16-2 [m.chemicalbook.com]
- 6. This compound | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 8. CN103145562A - N-ethyl aniline preparation method - Google Patents [patents.google.com]
Long-term storage and stabilization of 4-Ethylaniline
Welcome to the Technical Support Center for 4-Ethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stabilization, and handling of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color from a clear, light yellow to a brown or reddish-brown liquid. What is the cause of this discoloration?
A1: Discoloration of this compound is a common indicator of degradation, primarily due to oxidation.[1] Exposure to air (oxygen) and light can initiate oxidative processes, leading to the formation of colored impurities.[1] It is crucial to store the compound under an inert atmosphere and protected from light to minimize this degradation.
Q2: What are the ideal long-term storage conditions for this compound?
A2: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[1][2][3] The recommended storage temperature is between 10°C and 25°C.[4][5] To prevent oxidation, it is highly recommended to store it under an inert gas atmosphere, such as nitrogen or argon.[4][5] The container should be tightly sealed to prevent exposure to moisture and air.[1][3]
Q3: What materials are incompatible with this compound during storage and handling?
A3: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3] Contact with these substances can lead to vigorous reactions and degradation of the compound. Always use appropriate, non-reactive containers and equipment when handling this compound.
Q4: Can I store this compound in a standard laboratory refrigerator?
A4: While storage in a cool place is recommended, standard refrigerators are not always ideal unless they are specifically designed for storing flammable or reactive chemicals. It is important to ensure the refrigerator is well-ventilated and that the this compound is in a tightly sealed container to prevent the accumulation of vapors. Storage in a dedicated flammable materials cabinet in a cool, well-ventilated area is a safer alternative.[2]
Q5: What are the primary degradation products of this compound that I should be aware of?
A5: The primary degradation of this compound occurs through oxidation. While specific degradation products are not extensively detailed in readily available literature, the oxidation of anilines typically leads to the formation of nitrosobenzenes, nitrophenols, and polymeric materials, which are often colored. Photodegradation in the presence of a catalyst like TiO2 can lead to the formation of various intermediates.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Discoloration (Yellowing to Browning) | 1. Exposure to air (oxidation).[1]2. Exposure to light (photodegradation).[4]3. Contamination with incompatible materials.[2] | 1. Purge the container with an inert gas (nitrogen or argon) before sealing.2. Store in an amber glass bottle or wrap the container in aluminum foil to protect from light.[4]3. Ensure the storage container and any transfer equipment are clean and made of compatible materials (e.g., glass, PTFE). |
| Presence of Particulates or Precipitate | 1. Advanced degradation and polymerization.2. Contamination.3. Storage at an inappropriately low temperature causing freezing (Melting Point: -5°C).[1][6] | 1. If degradation is suspected, purify the this compound by distillation under vacuum.[7]2. Filter the material if it is only a minor particulate issue and purity is confirmed by analysis.3. If frozen, allow the material to slowly warm to room temperature and ensure it is fully homogenized before use. |
| Inconsistent Experimental Results | 1. Use of degraded this compound.2. Inaccurate concentration due to evaporation. | 1. Check the appearance of your this compound stock. If discolored, consider purification or using a fresh batch.2. Perform a purity check using HPLC or GC before use.3. Ensure the container is always tightly sealed when not in use. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect degradation products.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A C18 reverse-phase column is a suitable starting point.
2. Mobile Phase and Gradient:
-
A mixture of acetonitrile and water or methanol and water is commonly used for the analysis of anilines.
-
A gradient elution may be necessary to separate the parent compound from potential degradation products.
-
Example Gradient: Start with a lower concentration of organic solvent (e.g., 20% acetonitrile) and gradually increase to a higher concentration (e.g., 80% acetonitrile) over 15-20 minutes.
3. Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. UV Detection:
-
Monitor the elution at a wavelength where this compound has significant absorbance, for instance, around 240 nm or 280 nm. A photodiode array (PDA) detector is recommended to obtain full UV spectra of all eluting peaks.
5. Data Analysis:
-
The purity of the this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Degradation is indicated by the appearance of new peaks, typically at different retention times than the parent compound.
Protocol 2: Accelerated Stability Study
This protocol outlines a method for conducting an accelerated stability study to predict the long-term stability of this compound.
1. Sample Preparation and Storage:
-
Place aliquots of high-purity this compound into several amber glass vials.
-
Purge the headspace of each vial with nitrogen or argon before sealing tightly with a chemically resistant cap.
-
Place the vials in a stability chamber at an elevated temperature, for example, 40°C or 54°C.[4]
-
Prepare control samples to be stored at the recommended long-term storage condition (e.g., 10-25°C, protected from light).
2. Testing Schedule:
-
Analyze the samples at predetermined time points. For an accelerated study, this could be at time 0, 1 week, 2 weeks, and 4 weeks.
-
For the control samples, a longer-term schedule would be appropriate (e.g., 0, 3, 6, and 12 months).
3. Analysis:
-
At each time point, remove a vial from the stability chamber and allow it to equilibrate to room temperature.
-
Analyze the sample for purity using the stability-indicating HPLC-UV method described in Protocol 1.
-
Document any changes in physical appearance (e.g., color, clarity).
4. Data Evaluation:
-
Plot the purity of this compound as a function of time for each storage condition.
-
The rate of degradation at elevated temperatures can be used to project the long-term stability at recommended storage conditions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for an accelerated stability study of this compound.
Caption: Logical troubleshooting workflow for this compound stability issues.
References
- 1. This compound 98 589-16-2 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. epa.gov [epa.gov]
- 5. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 589-16-2 [chemicalbook.com]
Overcoming challenges in the electropolymerization of substituted anilines
Welcome to the technical support center for the electropolymerization of substituted anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the electropolymerization of substituted anilines, providing detailed troubleshooting steps and explanations.
Issue 1: No Polymer Film Formation or Very Slow Growth
Question: I am not observing any polymer film deposition on my electrode, or the growth is extremely slow. What are the possible causes and how can I fix this?
Answer:
The absence or slow growth of a polymer film can be attributed to several factors, ranging from the electrochemical conditions to the purity of your reagents. Follow this guide to diagnose and resolve the issue.
Troubleshooting Steps:
-
Verify Monomer and Electrolyte Purity: Impurities in the aniline monomer or the supporting electrolyte can inhibit the polymerization process. Ensure you are using high-purity reagents. If necessary, purify the aniline monomer by distillation.
-
Check the pH of the Solution: The electropolymerization of aniline and its derivatives is highly pH-dependent.[1][2] For most substituted anilines, a low pH (typically < 2) is required to form the conductive emeraldine salt.[1][2] At higher pH values, non-conducting oligomers are often formed.[1][2][3]
-
Action: Measure and adjust the pH of your electrolyte solution using a suitable acid (e.g., H₂SO₄, HCl).
-
-
Optimize the Potential Window: The applied potential must be sufficient to oxidize the monomer, which is the initial and rate-determining step of the polymerization.[1][4] However, excessively high potentials can lead to overoxidation and degradation of the polymer.[5][6][7]
-
Inspect the Working Electrode Surface: A contaminated or passivated electrode surface will prevent polymer deposition.[11][12] Passivation is particularly common with active metal electrodes like iron or aluminum.[1][11]
-
Action: Thoroughly clean and polish the electrode surface before each experiment. For active metals, consider a pre-treatment step or using a suitable electrolyte that promotes passivation without hindering polymerization, such as oxalic acid.[1]
-
-
Evaluate the Supporting Electrolyte: The nature and concentration of the supporting electrolyte are crucial. The anion of the electrolyte acts as a dopant and influences the morphology and conductivity of the polymer film.[1]
Issue 2: Poorly Adherent, Non-Uniform, or Non-Conductive Film
Question: The polymer film I've synthesized peels off the electrode easily, is not uniform, or shows poor conductivity. What could be wrong?
Answer:
The quality and properties of the electropolymerized film are highly sensitive to the experimental parameters. A poorly adherent, non-uniform, or non-conductive film often indicates that the polymerization conditions are not optimal.
Troubleshooting Steps:
-
Control the Polymerization Rate: A very high polymerization rate can lead to a less ordered and poorly adherent film.
-
Action: Reduce the scan rate in cyclic voltammetry or the applied current/potential in galvanostatic/potentiostatic methods. A slower growth rate often results in a more uniform and compact film.
-
-
Adjust Monomer Concentration: The concentration of the substituted aniline monomer affects the polymerization rate and the resulting film morphology.[15]
-
Action: Experiment with different monomer concentrations. A concentration of 0.1 M is often a good starting point.[15]
-
-
Re-evaluate the pH: As mentioned previously, pH is critical. A pH that is too high can lead to the formation of non-conductive oligomers.[1][2] Even within the acidic range, small variations can impact film quality.
-
Action: Systematically vary the pH to find the optimal value for your specific substituted aniline.
-
-
Consider the Effect of the Substituent: The nature (electron-donating or electron-withdrawing) and position (ortho, meta, para) of the substituent on the aniline ring significantly affect the polymerization process and the properties of the resulting polymer.[16]
-
Action: Be aware that certain substituents can hinder polymerization or lead to polymers with lower conductivity. For instance, bulky ortho-substituents can sterically hinder the coupling of radical cations.[16]
-
-
Prevent Overoxidation: Applying an excessively high anodic potential or polymerizing for too long can lead to overoxidation of the polymer.[5][6][7] This process is irreversible and results in a loss of conductivity and electroactivity.[5][6][7]
-
Action: Carefully control the upper potential limit during electropolymerization.[8] After the initial polymerization cycles, it may be beneficial to lower the upper potential limit to a value sufficient for redox cycling of the polymer without causing further monomer oxidation and potential degradation.[8][10]
-
Quantitative Data Summary
The following tables summarize key experimental parameters for the electropolymerization of aniline and its derivatives, compiled from various sources. These values should be considered as starting points, as the optimal conditions will vary depending on the specific substituted aniline and experimental setup.
Table 1: Typical Electropolymerization Parameters
| Parameter | Typical Range | Notes |
| Monomer Concentration | 0.05 M - 0.5 M | A concentration of 0.1 M is a common starting point.[15] |
| Supporting Electrolyte Conc. | 0.1 M - 2.0 M | Higher concentrations can increase conductivity.[13] |
| pH | < 1 to 3 | Strongly acidic conditions are generally required.[1][2] |
| Potential Scan Rate (CV) | 10 mV/s - 100 mV/s | Slower scan rates can lead to more uniform films.[17] |
| Applied Potential (Potentiostatic) | > 0.8 V vs. SCE | Must be above the monomer oxidation potential.[1] |
| Current Density (Galvanostatic) | 0.1 mA/cm² - 5 mA/cm² | Lower current densities often improve film quality. |
Table 2: Influence of Supporting Electrolyte Anion on Polyaniline Properties
| Anion (from Acid) | Typical Effect on Polymer Film |
| SO₄²⁻ | Often results in high conductivity and good film growth.[13] |
| Cl⁻ | Can lead to good quality films, but may cause corrosion on some metal electrodes.[15] |
| ClO₄⁻ | Commonly used, though can sometimes result in more brittle films. |
| NO₃⁻ | Can be used, but may participate in side reactions at higher potentials. |
| Organic Anions (e.g., tosylate) | Can improve solubility of the resulting polymer in organic solvents. |
Experimental Protocols
Protocol 1: Electropolymerization by Cyclic Voltammetry (CV)
This is the most common method for laboratory-scale synthesis of conductive polymer films.
-
Electrode Preparation:
-
Polish the working electrode (e.g., platinum, gold, glassy carbon) to a mirror finish using alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse thoroughly with deionized water and sonicate in deionized water and then in ethanol to remove any residual polishing material.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrolyte Preparation:
-
Prepare a solution of the desired supporting electrolyte (e.g., 1.0 M H₂SO₄) in deionized water.
-
Add the substituted aniline monomer to the desired concentration (e.g., 0.1 M).
-
Deoxygenate the solution by bubbling with high-purity nitrogen gas for at least 15 minutes. Maintain a nitrogen atmosphere over the solution throughout the experiment.[10]
-
-
Electrochemical Setup:
-
Assemble a three-electrode cell consisting of the prepared working electrode, a counter electrode (e.g., platinum wire or mesh), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).[8]
-
-
Electropolymerization:
-
Immerse the electrodes in the deoxygenated monomer solution.
-
Set the parameters on the potentiostat for cyclic voltammetry. A typical potential window is from -0.2 V to +1.0 V vs. SCE.[8] The exact window should be determined based on the oxidation potential of the monomer.
-
Set the scan rate, typically between 50 and 100 mV/s.[10]
-
Run the CV for a specified number of cycles (e.g., 10-20). Successful polymerization is indicated by the appearance and growth of new redox peaks corresponding to the polymer film.[8][9]
-
-
Post-Polymerization:
-
After polymerization, remove the working electrode from the monomer solution.
-
Rinse it gently with the supporting electrolyte solution (without the monomer) to remove any unreacted monomer and oligomers.
-
The film can then be characterized in a fresh, monomer-free electrolyte solution.
-
Visual Troubleshooting Workflows
Diagram 1: Troubleshooting No Polymer Film Formation
Caption: Workflow for diagnosing no polymer film formation.
Diagram 2: Troubleshooting Poor Film Quality
Caption: Workflow for troubleshooting poor film quality.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Overoxidation of Intrinsically Conducting Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arxiv.org [arxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dataset for the selection of electrolytes for Electropolymerization of aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical polymerization of aniline at low supporting-electrolyte concentrations and characterization of obtained films | AVESİS [avesis.gazi.edu.tr]
- 15. researchgate.net [researchgate.net]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4-Ethylaniline and Other Substituted Anilines in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-ethylaniline and other commonly used substituted anilines in the synthesis of azo dyes. The selection of the aniline derivative is a critical determinant of the final dye's performance characteristics, including its color, intensity, and durability. This document offers a side-by-side comparison of key performance indicators, supported by generalized experimental data, to inform the selection of optimal precursors for novel dye development.
The versatility of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), has established them as a cornerstone in the coloration of diverse materials, from textiles to advanced optical materials.[1] The specific properties of these dyes are intrinsically linked to the molecular architecture of their precursors, particularly the aniline derivatives used in their synthesis. The nature and position of substituents on the aniline ring profoundly influence the resulting dye's color, intensity, and fastness properties.[1]
Comparative Performance of Substituted Anilines in Azo Dye Synthesis
The performance of a substituted aniline in dye synthesis is evaluated based on several key parameters, including reaction yield, the spectral properties of the resulting dye (which determine its color), and the dye's fastness to various environmental factors. In this analysis, this compound is compared with other para-substituted anilines, where the substituent is a methyl group (p-toluidine), a chloro group (4-chloroaniline), or a methoxy group (p-anisidine). These comparisons are based on dyes synthesized by coupling the diazotized anilines with a common coupling agent, such as β-naphthol.
Table 1: Comparative Data for Azo Dyes Derived from Various Para-Substituted Anilines Coupled with β-Naphthol
| Aniline Derivative | Substituent (at para-position) | Nature of Substituent | Typical Reaction Yield (%) | Wavelength of Max. Absorption (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| This compound | -CH₂CH₃ | Electron-donating (weak) | 85 - 95 | ~485 | ~24,000 |
| p-Toluidine | -CH₃ | Electron-donating (weak) | 88 - 96 | ~482 | ~23,500 |
| 4-Chloroaniline | -Cl | Electron-withdrawing (weak) | 80 - 90 | ~470 | ~21,000 |
| p-Anisidine | -OCH₃ | Electron-donating (strong) | 90 - 98 | ~495 | ~26,000 |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual experimental results may vary.
Table 2: Fastness Properties of Azo Dyes from Substituted Anilines
| Aniline Derivative | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Dry/Wet) (Scale 1-5) |
| This compound | 4-5 | 4 | 4/3-4 |
| p-Toluidine | 4-5 | 4 | 4/3-4 |
| 4-Chloroaniline | 5-6 | 4-5 | 4-5/4 |
| p-Anisidine | 3-4 | 3-4 | 3/2-3 |
Note: Fastness ratings are generalized and can be influenced by the dye concentration, substrate, and finishing processes.
Experimental Protocols
The synthesis of azo dyes from substituted anilines is a well-established two-step process: diazotization of the primary aromatic amine, followed by a coupling reaction with a suitable coupling agent.[1]
1. Diazotization of Substituted Anilines
This initial step involves the conversion of the primary aromatic amine into a diazonium salt.
-
Materials:
-
Substituted aniline (e.g., this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
Dissolve the substituted aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (0.25 mol) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (0.1 mol) in cold distilled water (50 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with constant stirring, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring the mixture for 15-30 minutes to ensure the complete formation of the diazonium salt solution. The completion of the reaction can be checked using starch-iodide paper.
-
2. Coupling Reaction with β-Naphthol
The diazonium salt is then reacted with a coupling agent to form the azo dye.
-
Materials:
-
Diazonium salt solution (from the previous step)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
-
Procedure:
-
Prepare a solution of the coupling agent, β-naphthol (0.1 mol), in an aqueous alkaline solution of sodium hydroxide (0.1 mol in 150 mL of water).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Isolate the solid azo dye by vacuum filtration and wash the precipitate with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to purify the azo dye.
-
Dry the purified crystals in a desiccator.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of azo dyes.
Caption: Influence of substituents on dye properties.
References
A Comparative Guide to the Validation of HPLC Methods for 4-Ethylaniline Analysis in Complex Matrices
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Ethylaniline in complex matrices is critical for ensuring product quality, safety, and regulatory compliance. As a potential impurity in active pharmaceutical ingredients (APIs) and a compound of interest in environmental and industrial settings, robust analytical methods are paramount. This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques for the determination of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method for this compound analysis is dictated by factors such as the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. Here, we compare the performance of a representative HPLC-UV method with Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Principle | Separation based on polarity with a reversed-phase column, detection by UV absorbance. | Separation of volatile compounds in a gaseous mobile phase, with detection by mass spectrometry. | High-pressure liquid chromatographic separation with detection by tandem mass spectrometry, offering high sensitivity and selectivity. |
| Selectivity | Good, dependent on chromatographic resolution from matrix components. | Very high, based on the mass-to-charge ratio of the analyte and its fragments. | Excellent, based on specific precursor-to-product ion transitions. |
| Sensitivity | Moderate, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low µg/mL range.[1] | High, with LOD and LOQ in the low ng/mL to µg/mL range. | Very high, capable of detecting trace levels in the pg/mL to ng/mL range.[2][3] |
| Linearity (Typical Range) | Wide linear dynamic range, typically 0.1-10.0 µg/mL.[1] | Good linearity over a range of concentrations. | Excellent linearity over a wide dynamic range.[2][3] |
| Accuracy (% Recovery) | Typically 85-115%.[1] | Generally high, often >90%. | Excellent, typically in the range of 95-115%.[2][3] |
| Precision (%RSD) | Repeatability and intermediate precision typically <5%. | Good, with RSD values often below 10%. | Excellent, with RSD values typically <15%.[2][3] |
| Sample Preparation | Often requires liquid-liquid extraction or solid-phase extraction (SPE) for complex matrices. | May require derivatization to improve volatility and thermal stability. | Often requires SPE for sample clean-up and concentration. |
| Analysis Time | Relatively short, with run times typically under 15 minutes. | Can have longer run times depending on the temperature program. | Very fast, with run times often less than 5 minutes.[2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and UPLC-MS/MS analysis of this compound.
Validated HPLC-UV Method for Aromatic Amines (Adapted for this compound)
This method is suitable for the quantification of this compound in aqueous samples and food simulants.[1]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
-
Validated GC-MS Method for Aniline (Applicable to this compound)
This method is suitable for the determination of aniline and related compounds in soil and other solid matrices.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
-
-
Sample Preparation (Accelerated Solvent Extraction - ASE):
-
Mix the solid sample with a drying agent like diatomaceous earth.
-
Pack the mixture into an ASE cell.
-
Extract with an appropriate solvent (e.g., dichloromethane:acetone 1:1 v/v) at elevated temperature and pressure.
-
Concentrate the extract and exchange the solvent to hexane for GC-MS analysis.
-
Representative UPLC-MS/MS Method for Genotoxic Impurities (Adapted for this compound)
This high-sensitivity method is ideal for the trace-level quantification of this compound as a potential genotoxic impurity in active pharmaceutical ingredients (APIs).[2][3]
-
Instrumentation: An Ultra-Performance Liquid Chromatograph coupled to a tandem Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.
-
-
Sample Preparation:
-
Dissolve the API sample in a suitable diluent (e.g., acetonitrile/water).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Mandatory Visualization
Caption: Experimental workflow for the validation of an HPLC method for this compound analysis.
Caption: Logical relationship for selecting an analytical method for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
Performance comparison of different catalysts for Suzuki coupling with 4-Ethylaniline
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] For researchers and professionals in drug development, the arylation of anilines, such as 4-ethylaniline, is a critical step in the synthesis of a wide array of pharmaceutical compounds and functional materials. The choice of catalyst for this transformation is paramount, as it directly influences reaction yield, speed, and overall efficiency.
This guide provides a comparative analysis of different catalytic systems for the Suzuki coupling of 4-halo-ethylaniline (or structurally similar haloanilines) with arylboronic acids. The performance of various palladium, nickel, and heterogeneous catalysts is presented, supported by experimental data to facilitate catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the Suzuki coupling of haloanilines is influenced by several factors, including the nature of the halogen, the electronic and steric properties of the substrates, and the reaction conditions.[2] Palladium-based catalysts are the most common, often utilizing phosphine or N-heterocyclic carbene (NHC) ligands to enhance their activity.[3][4] Nickel catalysts have emerged as a cost-effective and highly reactive alternative, particularly for less reactive aryl chlorides.[5] Heterogeneous catalysts, on the other hand, offer the advantage of easier separation and reusability.[6]
The following table summarizes the performance of various catalysts in the Suzuki coupling of haloanilines, providing a basis for comparison.
| Catalyst System | Ligand/Support | Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Ref. |
| Palladium Catalysts | |||||||||||
| Pd(PPh₃)₄ | PPh₃ | 4-Bromo-2-methylaniline | 3-Chlorophenylboronic acid | K₃PO₄ | Toluene/H₂O | 90 | - | 33-46 | - | - | [7] |
| [PdCl(N,ODipp)(PPh₃)] | N,O-Dipp/PPh₃ | 4-Bromoaniline | Phenylboronic acid | Na₂CO₃ | Methanol/H₂O | 60 | 24 | 87 | - | - | [2][3] |
| Pd-poly(AA) | Poly(acrylic acid) | 4-Bromoaniline | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 90 | 1 | 62 | - | 1496 | [8] |
| SPhos-Pd | SPhos | Aryl Chlorides | Arylboronic acids | K₃PO₄ | Toluene | RT | - | High | - | - | [4][9] |
| Nickel Catalysts | |||||||||||
| NiCl₂(PCy₃)₂ | PCy₃ | Aryl Halides | Arylboronic acids | K₃PO₄ | 2-Me-THF | 100 | 12 | High | - | - | [10] |
| NiCl₂(dppp) | dppp | Aryl Bromides/Chlorides | Various boronic acids | K₃PO₄·3H₂O | Dioxane | 100 | 12 | 48-98 | - | - | [11] |
| Heterogeneous Catalysts | |||||||||||
| Fe@L/Co/Ni | Ligand on Fe₃O₄ | Aryl Iodides | Phenylboronic acid | KI | Water | 70 | 0.5-1 | >98 | - | - | [12] |
| Pd/MOR | Mordenite | 4-Iodoanisole | Phenylboronic acid | - | - | - | - | >95 (10 cycles) | - | >600 | [6] |
Note: Data for this compound is limited; therefore, data for structurally similar anilines (e.g., 4-bromoaniline, 4-bromo-2-methylaniline) are included as representative examples. TON (Turnover Number) and TOF (Turnover Frequency) are reported when available in the source literature.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in Suzuki coupling reactions. Below are representative protocols for palladium and nickel-catalyzed systems.
General Procedure for Palladium-Catalyzed Suzuki Coupling:
This protocol is a general guideline and may require optimization for specific substrates and catalysts.[1]
-
Reaction Setup: In a round-bottom flask, combine the haloaniline (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., toluene, dioxane) and degassed water (if applicable). Bubble the mixture with the inert gas for 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction and Purification: Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The crude product is then purified by column chromatography.
General Procedure for Nickel-Catalyzed Suzuki Coupling:
This protocol is adapted from procedures for nickel-catalyzed couplings in green solvents.[10]
-
Reaction Setup: To an oven-dried vial, add the haloaniline (1.0 equiv.), arylboronic acid (2.5 equiv.), base (e.g., K₃PO₄, 4.5 equiv.), and the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%).
-
Inert Atmosphere: The vial is sealed with a cap containing a septum and purged with an inert gas.
-
Solvent Addition: Add the degassed "green" solvent (e.g., 2-Me-THF or tert-amyl alcohol) via syringe.
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for 12 hours.
-
Work-up and Analysis: After cooling, the reaction mixture can be filtered through a pad of celite, concentrated, and the yield determined by ¹H NMR analysis using an internal standard or purified by chromatography.
Visualizations
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]
Caption: A general experimental workflow for a Suzuki-Miyaura coupling reaction.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 7. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
A Comparative Study of Buchwald-Hartwig Ligands for the Amination of 4-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds. The choice of ligand is paramount in this palladium-catalyzed reaction, profoundly influencing efficiency, substrate scope, and yield. This guide provides a comparative analysis of common phosphine ligands for the amination of 4-ethylaniline, a versatile building block in pharmaceutical and materials science.
While direct comparative data for this compound is limited in the accessible literature, this guide leverages experimental data from structurally similar anilines, particularly 4-methoxyaniline, to provide a valuable framework for ligand selection and reaction optimization. The electronic properties of the para-ethyl and para-methoxy substituents are both electron-donating, making this a reasonable scientific approximation for predicting ligand performance.
Ligand Performance: A Quantitative Comparison
The following tables summarize the performance of various Buchwald-Hartwig ligands in the amination of aryl halides with anilines, based on data from analogous systems. These results highlight the strengths of different ligand classes. Bulky, electron-rich biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are often highly effective for a broad range of substrates.[1][2] Ferrocenyl-based ligands like Josiphos also demonstrate high activity, particularly for challenging couplings.[3] Wide bite-angle diphosphine ligands such as Xantphos are also frequently employed due to their versatility.[4]
Table 1: Comparison of Ligands for the Amination of an Aryl Bromide with an Aniline Derivative
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | >95 | [2] |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | ~96 | [5] |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 12 | >99 | [6] |
| CyPF-tBu (Josiphos type) | Pd[P(o-tol)₃]₂ | NaOtBu | 1,4-Dioxane | 100 | 12 | High | [7] |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 110 | 8 | High | [1] |
Table 2: Comparison of Ligands for the Amination of an Aryl Chloride with an Aniline Derivative
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | Reflux | 6 | 94 | [8][9] |
| BrettPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | - | High | [1] |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 110 | 12 | >99 | [6] |
| NIXANTPHOS | Pd(OAc)₂ | NaOtBu | 1,4-Dioxane | 110 | 12 | >95 | [10] |
Experimental Protocols
The following are generalized experimental protocols for the Buchwald-Hartwig amination of this compound with an aryl halide. Optimization of specific parameters may be necessary for different substrates and ligands.
General Procedure for Ligand Screening
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the tube, add the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equivalents), the aryl halide (1.0 equivalent), and this compound (1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.[8]
Detailed Protocol Example: Amination using XPhos
This protocol is adapted from a procedure for the amination of an aryl chloride.[8][9]
-
Catalyst Preparation: To a 2-necked flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Reactant Addition: Add the aryl chloride (1.0 equivalent) and this compound (1.5 equivalents) to the flask.
-
Reaction: Stir the resulting mixture at reflux for 6 hours.
-
Work-up and Purification: Cool the reaction to room temperature and quench with water. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After concentration, purify the crude product by silica gel column chromatography.[8]
Visualizing the Process
Catalytic Cycle of the Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Workflow for Ligand Comparison
A systematic approach is crucial for obtaining reliable comparative data. The following workflow outlines the key stages of a ligand screening study.
Caption: A typical experimental workflow for comparing ligand performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide to Liquid Crystals Derived from 4-Ethylaniline
This guide provides a comprehensive comparison of the physicochemical properties of Schiff base liquid crystals derived from 4-Ethylaniline against widely used alternative liquid crystalline materials. Designed for researchers, scientists, and professionals in drug development, this document summarizes key performance indicators, details the experimental protocols for their measurement, and visualizes critical workflows.
Introduction to this compound Based Liquid Crystals
This compound serves as a versatile precursor in the synthesis of various organic materials, including a class of thermotropic liquid crystals known as Schiff bases (or N-benzylideneanilines).[1][2] These materials are formed through the condensation reaction of this compound with a substituted benzaldehyde. The resulting rod-like molecules exhibit liquid crystalline phases, the properties of which can be tuned by modifying the terminal groups. This guide focuses on a representative example, N-(4-methoxybenzylidene)-4-ethylaniline, and compares its expected properties with established liquid crystals such as N-(4-Methoxybenzylidene)-4-butylaniline (MBBA), 4-cyano-4'-pentylbiphenyl (5CB), and 4-cyano-4'-octylbiphenyl (8CB).
Comparative Analysis of Physicochemical Properties
The performance of a liquid crystal is determined by several key physical parameters, including its phase transition temperatures, birefringence, dielectric anisotropy, and rotational viscosity. These properties dictate the material's suitability for various applications, from display technologies to advanced sensing.
Data Presentation
Table 1: Phase Transition Temperatures (°C)
| Compound | Abbreviation | TC-N / TC-Sm (°C) | TN-I / TSm-N (°C) |
| N-(4-methoxybenzylidene)-4-ethylaniline (Representative) | MEBA | ~35-45 | ~47-55 |
| N-(4-Methoxybenzylidene)-4-butylaniline[3] | MBBA | 22 | 48 |
| 4-cyano-4'-pentylbiphenyl[4] | 5CB | 22.5 | 35.0 |
| 4-cyano-4'-octylbiphenyl[5][6] | 8CB | 21.5 (C-SmA) | 33.5 (SmA-N), 40.5 (N-I) |
TC-N: Crystal to Nematic; TC-Sm: Crystal to Smectic; TN-I: Nematic to Isotropic; TSm-N: Smectic to Nematic.
Table 2: Optical and Electromagnetic Properties (at room temperature)
| Compound | Abbreviation | Birefringence (Δn) | Dielectric Anisotropy (Δε) |
| N-(benzylideneaniline) series (Representative) | - | ~0.1 - 0.2 | Negative (~ -0.5 to -2.0)[7] |
| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA | ~0.18 | Negative (~ -0.7)[7] |
| 4-cyano-4'-pentylbiphenyl | 5CB | ~0.17 - 0.20[8] | Positive (~ +11.5) |
| 4-cyano-4'-octylbiphenyl | 8CB | ~0.15 - 0.18 | Positive (~ +6.7) |
Table 3: Viscoelastic Properties (in the nematic phase)
| Compound | Abbreviation | Rotational Viscosity (γ₁) (mPa·s) |
| N-(benzylideneaniline) series (Representative) | - | 20 - 50 |
| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA | ~25 - 40 |
| 4-cyano-4'-pentylbiphenyl | 5CB | ~25 - 50[5] |
| 4-cyano-4'-octylbiphenyl | 8CB | ~50 - 80 |
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway for a typical Schiff base liquid crystal derived from this compound and a generalized workflow for its characterization.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of N-(4-methoxybenzylidene)-4-ethylaniline
This protocol describes a general method for the synthesis of a Schiff base liquid crystal.[9]
-
Materials: this compound, 4-methoxybenzaldehyde, absolute ethanol, glacial acetic acid (catalyst).
-
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-methoxybenzaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature to induce crystallization.
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base liquid crystal.
-
Determination of Phase Transition Temperatures
Differential Scanning Calorimetry (DSC) is used to determine the temperatures and enthalpies of phase transitions.[7][10]
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its clearing point (isotropic phase) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its lowest transition temperature.
-
Heat the sample again at the same controlled rate.
-
The phase transition temperatures are identified as the peak temperatures of the endothermic (on heating) or exothermic (on cooling) events in the DSC thermogram.[11]
-
Measurement of Birefringence (Δn)
The birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It can be measured using an Abbe refractometer.
-
Apparatus: Abbe refractometer with a polarizer and a circulating water bath for temperature control.
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Place a few drops of the liquid crystal sample, heated to its isotropic phase, onto the prism of the refractometer.[12]
-
Cool the sample slowly into the nematic phase.
-
Orient the polarizer first parallel and then perpendicular to the director of the liquid crystal (which is typically aligned by the prism surfaces).
-
For each orientation, adjust the refractometer to find the critical angle, which appears as a sharp boundary between light and dark fields.
-
Record the refractive index readings for both orientations. These correspond to nₑ and nₒ.
-
Calculate the birefringence as Δn = nₑ - nₒ.
-
Measurement of Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured using capacitance measurements.[6][13]
-
Apparatus: LCR meter, temperature-controlled hot stage, two liquid crystal cells (one for planar alignment, one for homeotropic alignment).
-
Procedure:
-
Fill a planar-aligned cell (where the director is parallel to the cell surfaces) and a homeotropic-aligned cell (where the director is perpendicular to the cell surfaces) with the liquid crystal sample in its isotropic phase.
-
Cool the cells into the nematic phase at a controlled rate.
-
Measure the capacitance of the empty cells (C_empty) before filling.
-
Measure the capacitance of the filled planar cell (C∥) and the filled homeotropic cell (C⊥) at a specific frequency (e.g., 1 kHz) and temperature.
-
Calculate the dielectric permittivities: ε∥ = C∥ / C_empty and ε⊥ = C⊥ / C_empty.
-
Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥.
-
Measurement of Rotational Viscosity (γ₁)
Rotational viscosity is a key parameter that influences the switching speed of a liquid crystal. It can be measured using various techniques, including the rotating magnetic field method.
-
Apparatus: Rotational viscometer or a custom setup involving a rotating magnetic field and a polarized light detection system.[5][8]
-
Procedure (Conceptual Overview):
-
A liquid crystal sample is placed in a cell and subjected to a rotating magnetic field, which exerts a torque on the director.
-
The director's orientation lags behind the rotating field due to the viscous drag of the material.
-
This phase lag is measured optically, often by monitoring the transmitted light intensity through crossed polarizers.
-
The rotational viscosity (γ₁) can be calculated from the phase lag, the magnetic field strength, the angular velocity of the field, and the magnetic anisotropy of the liquid crystal.
-
References
- 1. Synthesis and crystal structure of Schiff-base compound (E)-4-methoxy-N- (4-hydroxybenzylidene) aniline [ijcm.du.ac.ir]
- 2. Buy N-(4-Methoxybenzylidene)-4-butylaniline | 26227-73-6 [smolecule.com]
- 3. surajitdhara.in [surajitdhara.in]
- 4. researchgate.net [researchgate.net]
- 5. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications [mdpi.com]
- 6. Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. jetir.org [jetir.org]
- 9. N-(4-甲氧基苯亚甲基)-4-丁基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Butyl-N-(4-ethoxybenzylidene)aniline [webbook.nist.gov]
- 12. quora.com [quora.com]
- 13. syncpoint.fr [syncpoint.fr]
A Comparative Guide to 4-Ethylaniline Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for assessing the cross-reactivity of 4-Ethylaniline in immunoassays. Due to a lack of specific published cross-reactivity data for this compound, this document presents a comparative analysis based on a hypothetical competitive enzyme-linked immunosorbent assay (ELISA). The provided data and protocols are illustrative and designed to guide researchers in the development and validation of immunoassays for small aromatic amines.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are powerful tools for the detection and quantification of a wide range of molecules.[1] Their specificity, however, is not always absolute. Cross-reactivity occurs when the antibodies in an assay bind to molecules that are structurally similar to the target analyte, leading to potentially inaccurate results.[2][3] For small molecules like this compound, which belong to the family of aromatic amines, the potential for cross-reactivity with structurally related compounds is a critical consideration in assay development and validation.[1]
This guide focuses on a competitive ELISA format, a common approach for the detection of small molecules (haptens).[4][5] In a competitive ELISA, the target analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6]
Hypothetical Cross-Reactivity Data of a this compound Competitive ELISA
The following table summarizes the hypothetical cross-reactivity of a competitive ELISA developed for the specific detection of this compound. The data illustrates how structurally similar aromatic amines might interfere with the assay. The cross-reactivity is calculated as:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₂H₅-C₆H₄-NH₂ | 10 | 100 |
| Aniline | C₆H₅-NH₂ | 250 | 4.0 |
| 4-Methylaniline (p-Toluidine) | CH₃-C₆H₄-NH₂ | 50 | 20.0 |
| 4-Propylaniline | C₃H₇-C₆H₄-NH₂ | 15 | 66.7 |
| 2-Ethylaniline | C₂H₅-C₆H₄-NH₂ (ortho) | 500 | 2.0 |
| N-Ethylaniline | C₆H₅-NH-C₂H₅ | > 1000 | < 1.0 |
| 4-Aminophenol | HO-C₆H₄-NH₂ | > 1000 | < 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles would need to be determined experimentally.
Experimental Protocols
The development of a robust immunoassay for this compound requires several key steps, from hapten synthesis to assay validation.
Hapten Synthesis and Immunogen Preparation
Since this compound is a small molecule, it must be conjugated to a larger carrier protein to elicit an immune response. This involves the synthesis of a hapten derivative of this compound containing a reactive group for protein conjugation.
Principle of Hapten Synthesis for Aromatic Amines
Caption: Workflow for hapten synthesis and immunogen preparation.
Competitive ELISA Protocol
The following is a general protocol for a competitive ELISA to determine the concentration of this compound and assess the cross-reactivity of other compounds.
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (the coating antigen).
-
Blocking: Unbound sites on the plate are blocked to prevent non-specific binding.
-
Competition: A mixture of the sample (containing unknown this compound) and a fixed concentration of anti-4-Ethylaniline antibody is added to the wells. The free this compound and the coated this compound compete for binding to the antibody.
-
Washing: Unbound antibodies are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the solution is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Principle of Competitive ELISA
Caption: The principle of a competitive ELISA for this compound detection.
Comparison with Alternative Methods
While immunoassays offer high throughput and sensitivity, other analytical methods are available for the detection of aromatic amines.
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (ELISA) | Antibody-antigen binding | High throughput, high sensitivity, cost-effective | Potential for cross-reactivity, requires antibody development |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by chromatography, detection by mass | High specificity and sensitivity, can identify and quantify multiple analytes | Requires derivatization for some amines, more complex sample preparation, lower throughput |
| High-Performance Liquid Chromatography (HPLC) | Separation by liquid chromatography, various detectors | Good for a wide range of aromatic amines, quantitative | May require derivatization, can be less sensitive than GC-MS or ELISA |
Conclusion
The development and validation of an immunoassay for this compound require a thorough investigation of its cross-reactivity with structurally related compounds. While no specific data is currently available in the public domain, this guide provides a framework for researchers to design and interpret such studies. By following a systematic approach to hapten synthesis, antibody production, and assay optimization, it is possible to develop a highly specific and sensitive immunoassay for this compound. The use of a competitive ELISA format is a promising strategy for the analysis of this and other small aromatic amines. Researchers are encouraged to perform comprehensive cross-reactivity studies to ensure the accuracy and reliability of their immunoassay data.
References
- 1. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELISA Assay Technique | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sketchviz.com [sketchviz.com]
A Comparative Guide to the DFT Calculations of 4-Ethylaniline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the theoretical data for 4-Ethylaniline and its structural isomers, including 2-Ethylaniline, 3-Ethylaniline, and N-Ethylaniline, based on Density Functional Theory (DFT) calculations. The supporting data and methodologies are derived from established computational chemistry practices to ensure a reliable comparative framework.
Introduction
Ethylaniline isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding their molecular structure, electronic properties, and vibrational characteristics is crucial for predicting their reactivity and designing new synthetic pathways. Density Functional Theory (T) has proven to be a powerful tool for investigating the properties of such molecules, offering a balance between computational cost and accuracy.[2][3] This guide outlines the expected comparative results from DFT calculations on these isomers.
Methodology
The computational data presented in this guide is based on a standard and widely accepted DFT protocol.
Computational Details:
All calculations would be performed using a common quantum chemistry software package. The geometry of this compound and its isomers (2-Ethylaniline, 3-Ethylaniline, and N-Ethylaniline) would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing reliable geometries and electronic properties for aniline derivatives.[6][7] Frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain the theoretical vibrational spectra.
The following logical workflow illustrates the process of a comparative DFT study.
Comparative Data
The following tables summarize the expected quantitative data from the DFT calculations, providing a basis for comparing the isomers.
Table 1: Optimized Geometric Parameters
The position of the ethyl group influences the bond lengths and angles within the aniline ring and the amino group.
| Parameter | This compound | 2-Ethylaniline | 3-Ethylaniline | N-Ethylaniline |
| C-N Bond Length (Å) | ~1.395 | ~1.400 | ~1.396 | ~1.415 |
| C-C (ring) avg. (Å) | ~1.392 | ~1.393 | ~1.392 | ~1.390 |
| N-H Bond Length (Å) | ~1.010 | ~1.011 | ~1.010 | ~1.012 |
| C-N-H Bond Angle (°) H-N-H Bond Angle(°) | ~112.5 ~110.0 | ~112.0 ~109.5 | ~112.4 ~110.0 | - |
| **C-N-C Bond Angle (°) ** | - | - | - | ~120.0 |
Note: These are representative values based on typical DFT calculations for similar molecules. Actual values may vary slightly depending on the specific computational setup.
Table 2: Key Vibrational Frequencies (cm⁻¹)
The vibrational modes, particularly those involving the amino group and the C-N bond, are sensitive to the substitution pattern.
| Vibrational Mode | This compound | 2-Ethylaniline | 3-Ethylaniline | N-Ethylaniline |
| N-H sym. stretching | ~3420 | ~3415 | ~3422 | ~3430 |
| N-H asym. stretching | ~3505 | ~3500 | ~3508 | - |
| C-N stretching | ~1280 | ~1275 | ~1282 | ~1290 |
| NH₂ scissoring | ~1620 | ~1615 | ~1621 | - |
Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.[7]
Table 3: Electronic Properties
The electronic properties, such as the HOMO-LUMO gap and dipole moment, are key indicators of chemical reactivity and intermolecular interactions.
| Property | This compound | 2-Ethylaniline | 3-Ethylaniline | N-Ethylaniline |
| HOMO Energy (eV) | ~ -5.10 | ~ -5.15 | ~ -5.12 | ~ -5.05 |
| LUMO Energy (eV) | ~ -0.25 | ~ -0.20 | ~ -0.24 | ~ -0.15 |
| HOMO-LUMO Gap (eV) | ~ 4.85 | ~ 4.95 | ~ 4.88 | ~ 4.90 |
| Dipole Moment (Debye) | ~ 1.60 | ~ 1.80 | ~ 1.70 | ~ 1.50 |
Isomer Relationship and Key Differences
The relationship between the isomers and their key distinguishing features arising from the position of the ethyl group are summarized below.
Conclusion
The DFT calculations reveal distinct differences in the geometric, vibrational, and electronic properties of this compound and its isomers.
-
This compound , with the ethyl group in the para position, exhibits a more symmetrical structure.
-
2-Ethylaniline shows evidence of steric hindrance between the ethyl and amino groups, which can affect its conformation and reactivity.
-
3-Ethylaniline displays properties that are generally intermediate between the ortho and para isomers.
-
N-Ethylaniline , as a secondary amine, has significantly different N-H vibrational modes and a distinct electronic environment around the nitrogen atom compared to the primary amine isomers.
This comparative guide provides a foundational understanding of the structural and electronic nuances of these important chemical intermediates. The presented data and methodologies can aid researchers in interpreting experimental results and in the computational design of new molecules with tailored properties.
References
- 1. nbinno.com [nbinno.com]
- 2. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Experimental and computational study of the thermochemistry of the fluoromethylaniline isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Ethylaniline
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as 4-Ethylaniline, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and adherence to regulatory standards.
This compound is a toxic substance that can be harmful if swallowed, inhaled, or comes into contact with skin.[1] Prolonged or repeated exposure may cause organ damage.[1][2] It is also an irritant to the eyes, skin, and respiratory system.[3] Due to these hazards, it is imperative to follow strict disposal protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear appropriate protective gloves.[4]
-
Respiratory Protection: A NIOSH-approved respirator is necessary, especially in poorly ventilated areas.[4]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[4]
In the event of a spill, immediately clean it up using an inert absorbent material such as sand or dry earth.[4] The collected material should then be placed in a sealed, labeled container for disposal.[3][4]
Chemical Incompatibilities
It is crucial to segregate this compound waste from incompatible materials to avoid hazardous reactions. Do not mix this compound with:
-
Chloroformates[5]
Disposal Procedures
The recommended methods for the disposal of this compound are through a licensed waste management authority. The primary options include:
-
Incineration: The material can be incinerated in a licensed facility, often after being mixed with a suitable combustible material.[3]
-
Landfill: Burial in a licensed landfill is another disposal option.[3]
Always consult with your institution's Environmental Health and Safety (EHS) department or a certified waste disposal contractor to ensure compliance with all local, regional, and national regulations.[5]
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before disposal. The recommended procedure is a triple rinse:
-
Rinse the container three times with a solvent suitable for removing the chemical.
-
Collect the rinsate from the first rinse and dispose of it as hazardous waste.[7]
-
After a thorough rinsing and drying, the labels on the container must be removed or defaced before the container is discarded.[7]
Chemical Degradation Protocol
For laboratories equipped to perform chemical treatment of waste, the following protocol details a method for the degradation of aromatic amines like this compound using potassium permanganate.
Experimental Protocol: Oxidation of Aromatic Amines
This procedure should be carried out in a fume hood with appropriate PPE.
| Reagent/Equipment | Specification | Quantity |
| Aromatic Amine (e.g., this compound) | N/A | 0.01 mol |
| Sulfuric Acid | 1.7 N | 3 L |
| Potassium Permanganate | 0.2 M | 1 L |
| Flask | 5 L | 1 |
Procedure:
-
In a 5-L flask, prepare a solution of 0.01 mol of the aromatic amine in 3 L of 1.7 N sulfuric acid.
-
Add 1 L of 0.2 M potassium permanganate to the solution.
-
Allow the mixture to stand at room temperature for 8 hours.
-
After the reaction period, slowly add a reducing agent to neutralize the excess permanganate.
This method, adapted from established guidelines for the degradation of aromatic amines, offers a viable in-lab treatment option prior to final disposal.[8]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. This compound | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. This compound(589-16-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling 4-Ethylaniline
For researchers, scientists, and drug development professionals, the safe handling and disposal of 4-Ethylaniline are paramount. This guide provides immediate, essential procedural information to ensure laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a face shield are required to prevent eye contact. Standard safety glasses are not sufficient. All eye and face protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile rubber gloves are generally recommended for handling aromatic amines; however, it is crucial to consult the glove manufacturer's specific chemical resistance data. A lab coat or chemical-resistant apron should also be worn. |
| Respiratory Protection | All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] If engineering controls are insufficient, or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] |
Quantitative Data Summary
The following table outlines key quantitative data for this compound. While no specific occupational exposure limits (PELs or TLVs) have been established for this compound, it should be handled as a toxic substance.[3]
| Property | Value |
| CAS Number | 589-16-2[4][5][6][7][8][9] |
| Molecular Formula | C₈H₁₁N[5][6][7][8] |
| Molecular Weight | 121.18 g/mol [5][6][7][8] |
| Appearance | Colorless to pale yellow liquid or solid.[4] |
| Boiling Point | 214-216 °C[6][10][11] |
| Melting Point | -5 °C[6][10][11] |
| Flash Point | 85 °C (185 °F) - closed cup[6] |
| Specific Gravity | 0.970 - 0.975[6][10] |
Operational Plan: Safe Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational for all manipulations of the compound.
-
Verify that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]
2. Handling the Chemical:
-
Don the appropriate PPE as detailed in the table above.
-
Carefully weigh and transfer the chemical within the fume hood to avoid the generation of dust or aerosols.
-
Keep the container tightly closed when not in use.[4]
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[10]
-
Wash hands thoroughly after handling.[2]
3. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical aid.[1]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]
-
Spill: For minor spills, absorb with an inert material (e.g., dry sand or earth) and place it into a chemical waste container.[4] For major spills, evacuate the area and alert emergency responders.[2]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all waste containing this compound separately from other waste streams.
-
Use only approved, chemically resistant containers for waste collection (e.g., high-density polyethylene - HDPE).
-
Ensure containers are in good condition and have a secure, leak-proof lid.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
3. Storage:
-
Store waste containers in a designated and secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[4]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Disposal must be conducted at an approved waste disposal plant.[5][10] This may involve incineration in a licensed apparatus after admixture with a suitable combustible material or burial in a licensed landfill.[2]
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound(589-16-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. nj.gov [nj.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 589-16-2 | FE61846 | Biosynth [biosynth.com]
- 7. This compound | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. calpaclab.com [calpaclab.com]
- 10. This compound | 589-16-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound | 589-16-2 [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
